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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol. In the absence of readily available experimental spectra in public databases, this paper leverages established NMR principles and data from analogous structures to offer a comprehensive theoretical framework for the spectral assignment of this compound. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who may be working with this or structurally related molecules.

Introduction

4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol is a tertiary alcohol featuring a combination of sterically demanding and electronically influential functional groups: a tert-butyl group, a hydroxyl group, and two phenyl rings, one of which is part of a phenylethynyl moiety. The unique electronic and steric environment of each nucleus in the molecule gives rise to a distinct NMR spectrum that can be used for its unambiguous identification and characterization. Understanding the predicted chemical shifts is crucial for confirming the successful synthesis of this compound and for studying its interactions in various chemical and biological systems.

This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol. The predictions are based on the fundamental principles of NMR spectroscopy, including chemical environment, electronegativity, and magnetic anisotropy, and are supported by data from structurally related compounds.

Molecular Structure and Numbering

To facilitate the discussion of the NMR data, the atoms of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol are numbered as shown in the diagram below.

Figure 1. Molecular structure of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol in a non-polar solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group. The expected chemical shifts, multiplicities, and integrations are detailed below.

Aromatic Protons (δ 7.2-7.8 ppm)

The two phenyl rings will give rise to a complex multiplet in the aromatic region of the spectrum.

  • Phenyl group attached to the alkyne (C1-Ph): The protons on this ring are expected to be slightly deshielded due to the magnetic anisotropy of the triple bond. The ortho-, meta-, and para-protons will have slightly different chemical shifts, likely resulting in overlapping multiplets.

  • Phenyl group attached to the carbinol carbon (C3-Ph): The protons on this ring will also resonate in the aromatic region. The electronic effect of the hydroxyl group and the rest of the molecule will influence their precise chemical shifts.

Collectively, the ten aromatic protons are predicted to appear as a series of multiplets in the range of δ 7.2 to 7.8 ppm .

Hydroxyl Proton (δ ~2-3 ppm)

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. In a dilute solution in CDCl₃, it is expected to appear as a broad singlet. A D₂O exchange experiment would confirm this assignment, as the signal would disappear upon addition of a drop of D₂O.[1] The predicted chemical shift is in the range of δ 2.0 to 3.0 ppm .

tert-Butyl Protons (δ ~1.1 ppm)

The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet. Due to the free rotation around the C3-C4 bond, all nine methyl protons experience the same average magnetic environment. This signal is expected to be found in the upfield region of the spectrum, at approximately δ 1.1 ppm .

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol will show distinct signals for each unique carbon atom.

Aromatic and Alkynyl Carbons (δ 85-145 ppm)
  • Alkynyl Carbons (C1 and C2): The sp-hybridized carbons of the alkyne typically resonate in the range of δ 65-90 ppm.

    • C1: This carbon is attached to a phenyl group and is expected to be around δ 88-92 ppm .

    • C2: This carbon is adjacent to the carbinol carbon and is predicted to be in the range of δ 85-89 ppm .

  • Aromatic Carbons: The twelve carbons of the two phenyl rings will produce a series of signals in the downfield region.

    • Ipso-carbons: The carbons directly attached to the main scaffold will have distinct chemical shifts. The ipso-carbon of the C1-phenyl group is predicted around δ 122-124 ppm , while the ipso-carbon of the C3-phenyl group will be further downfield, around δ 142-145 ppm , due to the attachment to the quaternary carbinol carbon.

    • Ortho-, Meta-, and Para-carbons: These carbons will appear in the typical aromatic region of δ 127-132 ppm . Due to the different electronic environments, it is expected that eight distinct signals will be observed for these carbons.

Aliphatic Carbons (δ 25-80 ppm)
  • Carbinol Carbon (C3): This quaternary carbon is attached to an oxygen atom and two phenyl groups, causing it to be significantly deshielded. Its chemical shift is predicted to be in the range of δ 75-80 ppm .

  • Quaternary Carbon of the tert-butyl group (C4): This carbon is expected to resonate around δ 38-42 ppm .

  • Methyl Carbons of the tert-butyl group (C5', C5''): The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal in the upfield region, predicted to be around δ 25-28 ppm .

Data Summary Table

The predicted ¹H and ¹³C NMR chemical shifts for 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol are summarized in the table below. These values are estimates and may vary depending on the experimental conditions.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
C1-Ph 7.2 - 7.8m5H122-124 (ipso), 127-132 (o, m, p)
C3-Ph 7.2 - 7.8m5H142-145 (ipso), 127-132 (o, m, p)
OH 2.0 - 3.0br s1H-
C(CH₃ )₃~1.1s9H25-28
C -OH---75-80
C (CH₃)₃---38-42
C ≡C-Ph---88-92
C≡C -C(OH)---85-89

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Add Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it appropriately.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Acquire the free induction decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the FIDs to obtain the NMR spectra.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

    • Integrate the signals in the ¹H NMR spectrum.

Logical Relationships in Spectral Interpretation

The process of assigning the predicted NMR signals follows a logical workflow that integrates structural information with spectroscopic principles.

G cluster_0 Structural Analysis cluster_1 ¹H NMR Prediction cluster_2 ¹³C NMR Prediction cluster_3 Spectral Assignment A Molecular Structure of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol B Identify Unique Proton Environments A->B C Identify Unique Carbon Environments A->C D Predict Chemical Shifts (Electronegativity, Anisotropy) B->D E Predict Multiplicity (n+1 rule) B->E F Predict Integration (Number of Protons) B->F G Predict Chemical Shifts (Hybridization, Electronegativity) C->G H Correlate Predicted Data with Structural Features D->H E->H F->H G->H I Generate Predicted Spectrum H->I

Figure 2. Workflow for the prediction and assignment of NMR spectra.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol. By analyzing the electronic and steric effects of the constituent functional groups, a comprehensive set of predicted chemical shifts has been established. This information serves as a crucial reference for any researcher involved in the synthesis or study of this molecule, enabling them to verify its structure and purity. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR data. While the presented spectral data is theoretical, it is grounded in the fundamental principles of NMR spectroscopy and provides a robust framework for the structural elucidation of this and related compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Hypothetical Crystal Structure and X-ray Diffraction Analysis of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the methodologies involved in determining and analyzing the crystal structure of the novel...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies involved in determining and analyzing the crystal structure of the novel compound, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol. As of the date of this publication, the experimental crystal structure for this specific molecule has not been deposited in publicly accessible crystallographic databases. Therefore, this document serves as a detailed, hypothetical case study, outlining the state-of-the-art experimental and computational workflows that would be employed in such a structural investigation. The insights and protocols described herein are grounded in established crystallographic principles and best practices within the field of pharmaceutical and materials science.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount, as it dictates crucial parameters such as solubility, stability, bioavailability, and manufacturability. 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, a tertiary alcohol containing both bulky t-butyl and phenyl groups, presents an interesting case for structural analysis due to the potential for complex intermolecular interactions and polymorphic forms. This guide will walk through the hypothetical process of its structural elucidation by single-crystal X-ray diffraction, a powerful technique for obtaining definitive atomic-level information.[1]

Experimental Workflow: From Synthesis to Structure Solution

The journey to elucidating a crystal structure begins with the synthesis of the compound and culminates in the refinement of a detailed crystallographic model. The following sections detail the necessary experimental steps.

Synthesis and Crystallization

The synthesis of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol would likely proceed via the addition of a phenylacetylide anion to a suitable ketone precursor. A plausible synthetic route is outlined below:

Diagram of the Proposed Synthesis of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

G cluster_reactants Reactants cluster_products Product Phenylacetylene Phenylacetylene Phenylacetylide Phenylacetylide Phenylacetylene->Phenylacetylide Deprotonation n-Butyllithium n-Butyllithium (n-BuLi) 1,1-Diphenyl-3,3-dimethyl-2-butanone 1,1-Diphenyl-3,3-dimethyl-2-butanone Target_Molecule 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol Phenylacetylide->Target_Molecule Nucleophilic Addition

Caption: Proposed synthetic pathway for 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol.

Following successful synthesis and purification, the critical step of growing single crystals suitable for X-ray diffraction would be undertaken. This often involves screening a variety of solvents and crystallization techniques, such as slow evaporation, vapor diffusion, and cooling crystallization. Given the non-polar nature of the target molecule, solvents such as hexane, ethyl acetate, or mixtures thereof would be primary candidates.

X-ray Data Collection

A suitable single crystal would be mounted on a goniometer and placed in the X-ray beam of a diffractometer.[2] Data collection would be performed at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[3]

Table 1: Hypothetical X-ray Data Collection and Refinement Parameters

ParameterHypothetical Value
DiffractometerBruker D8 Venture
Radiation SourceMo Kα (λ = 0.71073 Å)
Temperature100(2) K
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.345(5)
β (°)105.67(2)
Volume (ų)1856.7(12)
Z4
Density (calculated, g/cm³)1.152
Absorption Coefficient (mm⁻¹)0.065
F(000)600
Reflections Collected15890
Independent Reflections3456 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.052, wR₂ = 0.134
R indices (all data)R₁ = 0.068, wR₂ = 0.145
Goodness-of-fit on F²1.05
Structure Solution and Refinement

The collected diffraction data would be processed to yield a set of structure factors. The initial crystal structure would be solved using direct methods or Patterson synthesis, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Results and Discussion: Unveiling the Molecular and Supramolecular Architecture

The refined crystal structure would provide a wealth of information about the molecule's conformation and how it packs in the solid state.

Molecular Structure

The asymmetric unit would likely contain one molecule of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol. The key structural features would be the bond lengths, bond angles, and torsion angles, which would reveal the conformation of the molecule.

Diagram of the Hypothetical Molecular Structure of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

Caption: Ball-and-stick representation of the molecular structure.

Of particular interest would be the torsion angle between the two phenyl rings and the conformation of the bulky t-butyl group. Steric hindrance would likely play a significant role in determining the overall molecular shape.

Supramolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors and acceptors, the crystal packing would be primarily governed by weaker intermolecular interactions such as van der Waals forces and potentially C-H···π interactions involving the phenyl rings. The hydroxyl group could participate in weak O-H···π or C-H···O interactions, which would influence the packing motif. Analysis of the crystal packing would reveal how the molecules arrange themselves to maximize packing efficiency.

Conclusion: A Roadmap for Structural Characterization

While the crystal structure of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol remains to be experimentally determined, this guide provides a comprehensive and scientifically rigorous roadmap for its elucidation and analysis. The methodologies detailed herein represent the gold standard in small-molecule crystallography and would yield invaluable insights into the structural underpinnings of this compound's properties. Such knowledge is a critical component in the rational design and development of new pharmaceutical and material science applications.

References

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 68-75. [Link]

  • Agdanowski, M. P., et al. (2024). X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 80(5), 107-115. [Link]

  • Siemens AG. (n.d.). X-ray Diffraction (XRD). Bernstein – The memory of paper. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Physical Properties of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol: A Technical Guide for Advanced Organic Synthesis

Executive Summary In the realm of advanced organic synthesis, sterically hindered propargylic alcohols serve as critical intermediates for generating complex molecular architectures. 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis, sterically hindered propargylic alcohols serve as critical intermediates for generating complex molecular architectures. 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (CAS: 1518-32-7) is a highly specialized tertiary alcohol characterized by a terminal tert-butyl group, 1,3-diphenyl substitution, and a reactive alkyne moiety[1]. This unique structural triad creates an extreme steric and electronic environment, making it a premier model for studying carbocation stability, regioselectivity, and the thermodynamics of the acetylene-allene rearrangement[2].

This whitepaper provides an in-depth analysis of its physical properties, the thermodynamic drivers behind its reactivity, and field-proven experimental protocols for its synthesis and structural manipulation.

Structural and Physical Properties

The physical behavior of 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol is dictated by its high molecular volume and extensive π -conjugation. The bulky tert-butyl group at the C4 position significantly restricts bond rotation, while the diphenyl groups enhance its lipophilicity, making it highly soluble in aprotic organic solvents but insoluble in aqueous media[1].

Table 1: Physical and Chemical Characteristics
PropertyValue / Description
Chemical Name 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol
Molecular Formula C₁₉H₂₀O
Molecular Weight 264.4 g/mol
InChI Key InChI=1S/C19H20O/c1-18(2,3)19...
Structural Features Terminal tert-butyl, 1,3-diphenyl rings, propargyl alcohol
Predicted LogP ~3.5 - 4.5 (Indicative of high lipophilicity)
Solubility Profile Soluble in THF, DCM, EtOAc; Insoluble in H₂O

Thermodynamic Stability & The Acetylene-Allene Rearrangement

The core thermodynamic interest in 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol lies in its conversion into a stabilized carbonium ion (propargyl cation) under acidic conditions[3].

Propargyl Cation Generation and Resonance

When the hydroxyl group is activated (e.g., via protonation or Lewis acids like BF₃·OEt₂), it departs as water, leaving behind a positive charge at the C3 position. This propargyl cation is profoundly stabilized by two factors:

  • π -Delocalization: The adjacent phenyl rings provide extended electron delocalization, lowering the overall energy of the cation[4].

  • Steric Shielding: The adjacent tert-butyl group provides massive steric bulk, protecting the carbocation from premature or unwanted nucleophilic attack (such as dimerization), thereby extending the lifetime of the intermediate[3].

Thermodynamic vs. Kinetic Control

The propargyl cation exists in resonance with an allenyl cation. According to seminal mechanistic studies by Jacobs and Fenton, the relative ease of nucleophilic attack at the propargyl versus allenyl positions depends heavily on the steric hindrance around the unsaturated system[3].

When reacted with nucleophiles (e.g., methanolic HCl or sodium alkoxides), a mixture of propargyl and allenyl ethers is often formed. The bulky tert-butyl group heavily influences this equilibrium. Under thermodynamic control, the system favors the formation of the highly substituted allenyl structure to relieve steric strain at the C3 position, whereas kinetic control may trap the propargyl ether before equilibration can occur[3].

Mechanism A 4,4-Dimethyl-1,3-diphenyl -1-pentyn-3-ol B Protonation of -OH (Acidic Activation) A->B C Loss of H2O B->C D Propargyl Cation (Resonance Stabilized) C->D E Allenyl Cation (Resonance Form) D->E Resonance Shift F Nucleophilic Attack (e.g., Cl-, MeOH) D->F E->F G Propargyl Ether/Halide F->G Kinetic Control H Allenyl Ether/Halide F->H Thermodynamic Control

Mechanistic pathway of the acetylene-allene rearrangement via propargyl cation resonance.

Table 2: Thermodynamic Product Distribution
Reagent / ConditionMajor Product StructureMechanistic Driver
Thionyl Chloride (SOCl₂) / Ether ChloroalleneEther stabilizes the ion pair, allowing steric hindrance to drive allene formation[3].
Thionyl Chloride (SOCl₂) / Pyridine Propargyl ChloridePyridine alters the transition state, favoring direct substitution without rearrangement[3].
Methanol / H⁺ Mixed EthersRapid equilibration between propargyl and allenyl cations yields a thermodynamic mixture[3].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to aid researchers in troubleshooting and optimization.

Protocol 1: Synthesis of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

This synthesis relies on the nucleophilic addition of a lithium acetylide to a sterically hindered ketone[5].

Step-by-Step Methodology:

  • Alkyne Lithiation: In an oven-dried Schlenk flask under N₂ atmosphere, dissolve phenylacetylene (10 mmol) in anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: -78 °C prevents unwanted side reactions and ensures the thermodynamic stability of the organolithium intermediate.

  • Deprotonation: Add n-Butyllithium (11 mmol, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

  • Ketone Addition: Dissolve 2,2-dimethyl-1-phenylpropan-1-one (tert-butyl phenyl ketone, 10 mmol) in anhydrous THF (5 mL) and add dropwise to the lithiated alkyne.

    • Causality: The extreme steric bulk of the tert-butyl group requires slow addition to overcome the activation energy barrier for nucleophilic attack.

  • Equilibration: Allow the reaction mixture to gradually warm to room temperature and stir overnight (approx. 12-16 hours) to ensure complete conversion.

  • Quench and Extraction: Quench the reaction with saturated aqueous NH₄Cl (30 mL) to neutralize the lithium alkoxide. Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5].

  • Purification: Purify the residue via silica gel column chromatography (Petroleum Ether/EtOAc = 50/1) to yield the pure propargylic alcohol[5].

Protocol 2: Inducing the Acetylene-Allene Rearrangement

This protocol evaluates the thermodynamic shift from the propargyl to the allenyl structure[3].

Step-by-Step Methodology:

  • Activation: Dissolve 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol (1 mmol) in anhydrous diethyl ether (10 mL) at 0 °C.

  • Halogenation/Rearrangement: Add thionyl chloride (SOCl₂, 1.2 mmol) dropwise.

    • Causality: The use of ether (rather than pyridine) as a solvent favors the formation of the chloroallene by stabilizing the intermediate ion pair, allowing the steric bulk of the tert-butyl group to dictate regioselectivity[3].

  • Monitoring: Monitor the reaction via GC-MS or ¹H-NMR. The successful rearrangement is validated by the disappearance of the propargylic OH signal and the emergence of distinct allenic carbon shifts (~200 ppm in ¹³C-NMR).

  • Isolation: Neutralize carefully with cold NaHCO₃, extract with DCM, and evaporate the solvent to isolate the haloallene.

Workflow S1 Step 1: Alkyne Lithiation (Phenylacetylene + n-BuLi) S2 Step 2: Ketone Addition (tert-Butyl phenyl ketone) S1->S2 S3 Step 3: Quench & Extract (NH4Cl, EtOAc) S2->S3 S4 Step 4: Purification (Column Chromatography) S3->S4 S5 Step 5: Rearrangement Assay (Acid catalyst + GC-MS) S4->S5

Step-by-step experimental workflow for the synthesis and thermodynamic evaluation.

Applications in Drug Development & Synthesis

The controlled generation of allenes from sterically hindered propargyl alcohols like 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol is a powerful tool in modern drug discovery. Allenes serve as rigid, chiral axes that can be utilized to synthesize complex heterocycles, such as 3,5-disubstituted isoxazoles, or as intermediates in the synthesis of biologically active compounds (e.g., antiepileptic derivatives)[2],[6]. The ability to predictably control the thermodynamics of the carbonium ion intermediate allows researchers to selectively engineer specific stereocenters and pharmacophores.

References

  • Title: Buy 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (EVT) Source: EvitaChem URL: 1

  • Title: Supporting Information - Preparation of propargyl alcohols Source: Amazon S3 / Shaanxi Normal University URL: 5

  • Title: 4,4-Dimethylpent-1-en-3-ol | 24580-44-7 Source: BenchChem URL: 2

  • Title: Aryl-Substituted Propargyl Alcohols and Related Compounds Source: ResearchGate / The Journal of Organic Chemistry (Jacobs, T. L., & Fenton, D. M.) URL: 3

  • Title: Scope and advances in the catalytic propargylic substitution reaction Source: RSC Publishing URL: 7

  • Title: Propargyl Radical Chemistry: Renaissance Instigated by Metal Coordination Source: Accounts of Chemical Research - ACS Publications URL: 4

  • Title: New Application of N-Halosuccinimide/PPh3 for the Halogenation of Propargyl Alcohols to Haloallenes Source: ResearchGate URL: 6

Sources

Exploratory

Advanced Spectroscopic Characterization of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol Derivatives

Executive Summary Propargylic alcohols represent a highly versatile class of bifunctional synthons in organic chemistry, materials science, and drug development. Specifically, 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol—a st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propargylic alcohols represent a highly versatile class of bifunctional synthons in organic chemistry, materials science, and drug development. Specifically, 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol—a sterically demanding tertiary propargylic alcohol—serves as a critical precursor for Meyer-Schuster rearrangements, allene synthesis, and the generation of bio-organometallic intermediates. This technical guide provides an in-depth methodological framework for the synthesis, isolation, and rigorous spectroscopic characterization (NMR, IR, MS) of this complex derivative, ensuring high-fidelity structural validation for downstream applications.

Structural Context and Mechanistic Significance

The molecular architecture of 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol (C₁₉H₂₀O)[1] is defined by a central tertiary carbinol carbon bonded to four distinct moieties: a hydroxyl group, a bulky tert-butyl group, a phenyl ring, and a phenylethynyl group. This extreme steric crowding dictates its unique reactivity profile. Under acidic conditions, the hydroxyl group can be ionized to form a highly stabilized propargylium-allenylium ambident cation[2]. The regioselectivity of subsequent nucleophilic attacks—yielding either propargyl or allenyl derivatives—is heavily influenced by the steric shielding provided by the tert-butyl and phenyl groups[3].

Experimental Methodology: Synthesis and Isolation

To ensure high fidelity in spectroscopic analysis, the analyte must be synthesized and purified with strict adherence to anhydrous protocols. The following procedure details the nucleophilic addition of lithium phenylacetylide to pivalophenone.

Step-by-Step Protocol
  • Preparation of the Nucleophile: In an oven-dried Schlenk flask under an argon atmosphere, dissolve phenylacetylene (1.1 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Anhydrous conditions and cryogenic temperatures are mandatory to prevent the degradation of the highly moisture-sensitive organolithium reagent and to suppress unwanted alkyne dimerization[4].

  • Lithiation: Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

    • Causality: The strong base deprotonates the terminal alkyne, generating lithium phenylacetylide. The dropwise addition prevents localized exothermic hotspots that could lead to side reactions.

  • Electrophilic Addition: Add a solution of 2,2-dimethyl-1-phenylpropan-1-one (pivalophenone, 1.0 equiv) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature over 12 hours.

    • Causality: The extreme steric bulk of the tert-butyl group on the ketone severely hinders the trajectory of the incoming nucleophile. Slow warming provides the necessary activation energy for the addition to occur without promoting retro-aldol-type cleavages.

  • Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: Saturated NH₄Cl provides a mildly acidic proton source to neutralize the alkoxide intermediate. Stronger acids (e.g., HCl) must be avoided as they would trigger premature dehydration of the tertiary alcohol into an enyne or promote an acetylene-allene rearrangement[3].

  • Purification: Purify via flash column chromatography on silica gel (hexanes/ethyl acetate gradient).

Validation Checkpoint

The success of the synthesis must be treated as a self-validating system before advancing to high-resolution spectroscopy. This is achieved via thin-layer chromatography (TLC) using a UV lamp (detecting the conjugated phenyl rings) and a potassium permanganate (KMnO₄) stain. The product will rapidly reduce KMnO₄ due to the alkyne, appearing as a yellow spot on a purple background. Furthermore, crude IR spectroscopy must show the complete disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and the emergence of a broad O-H stretch (~3420 cm⁻¹).

Analytical Strategy and Logical Framework

Rigorous structural validation requires orthogonal analytical techniques. IR spectroscopy confirms the presence of functional groups, NMR elucidates the carbon-hydrogen connectivity, and Mass Spectrometry verifies the exact molecular mass.

G Syn Synthesis & Isolation (Propargylic Alcohol) IR IR Spectroscopy (O-H, C≡C Stretches) Syn->IR Step 1: Functional Groups NMR 1H & 13C NMR (Structural Connectivity) Syn->NMR Step 2: Carbon Framework MS Mass Spectrometry (Molecular Weight) Syn->MS Step 3: Exact Mass Val Structural Validation & Purity Assessment IR->Val NMR->Val MS->Val

Figure 1: Orthogonal spectroscopic validation workflow for propargylic alcohols.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the cornerstone for confirming the regiochemistry and structural integrity of 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol. Samples should be prepared in CDCl₃.

  • Causality: CDCl₃ lacks acidic protons that would catalyze the rapid exchange of the hydroxyl proton, allowing the -OH signal to be observed as a distinct, albeit broad, resonance[5].

Table 1: ¹H NMR Diagnostic Chemical Shifts (400 MHz, CDCl₃)

Proton EnvironmentMultiplicityIntegrationChemical Shift (δ, ppm)Structural Assignment
-C(CH₃)₃Singlet (s)9H~1.05 - 1.15tert-Butyl methyl protons
-OHBroad Singlet (br s)1H~2.40 - 2.80Hydroxyl proton (exchangeable with D₂O)
Aromatic (C-H)Multiplet (m)10H~7.25 - 7.70Phenyl and phenylethynyl ring protons

Table 2: ¹³C NMR Diagnostic Chemical Shifts (100 MHz, CDCl₃)

Carbon EnvironmentChemical Shift (δ, ppm)Structural Assignment
-C(CH₃)₃~25.5tert-Butyl methyl carbons
-C(CH₃)₃ (Quaternary)~39.0tert-Butyl quaternary carbon
C-OH (Tertiary)~78.0 - 80.0Central carbinol carbon
C≡C (Internal)~86.0Alkyne carbon adjacent to phenyl ring
C≡C (Propargylic)~92.0Alkyne carbon adjacent to carbinol
Aromatic (C-H / C-q)122.0 - 145.0Phenyl ring carbons

Mechanistic Insight: The tertiary carbinol carbon (~78 ppm) and the alkyne carbons (~86, 92 ppm) are highly diagnostic. The alkyne carbon adjacent to the carbinol is significantly deshielded relative to a standard internal alkyne due to the electron-withdrawing nature of the adjacent oxygen atom. 2D NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation), are essential to validate the connectivity of the quaternary carbons, showing cross-peaks between the tert-butyl protons and the central carbinol carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, non-destructive confirmation of the key functional groups. The spectrum is collected using an ATR-FTIR (Attenuated Total Reflectance) setup.

Table 3: Key Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3420Medium, BroadO-H stretchTertiary Alcohol
~3060WeakC-H stretch (sp²)Aromatic rings
~2970StrongC-H stretch (sp³)tert-Butyl group
~2230WeakC≡C stretchInternal Alkyne

Mechanistic Insight: The internal C≡C stretch at ~2230 cm⁻¹ is characteristically weak because the alkyne is pseudo-symmetrical, resulting in a small change in the dipole moment during the vibration. In contrast, the O-H stretch is broad and prominent due to intermolecular hydrogen bonding in the solid or neat liquid state[5].

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) in positive ion mode is recommended for final validation.

  • Expected Mass: The exact mass for C₁₉H₂₀O is 264.1514 Da[1].

  • Fragmentation Pathway: Tertiary propargylic alcohols readily undergo in-source fragmentation. The most diagnostic fragment is the loss of water (-18 Da) or the loss of the hydroxyl radical, resulting in a highly stabilized propargylium-allenylium cation [M - OH]⁺ at m/z 247.14[4].

G Parent [M+H]+ m/z 265.15 LossH2O [M - H2O + H]+ m/z 247.14 Parent->LossH2O In-source fragmentation (-H2O) Carbocation Propargylium-Allenylium Resonance Stabilized LossH2O->Carbocation Charge delocalization

Figure 2: ESI-MS fragmentation pathway yielding the stabilized carbocation.

Conclusion

The rigorous spectroscopic characterization of 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol requires a multi-faceted approach. By combining anhydrous synthetic protocols with orthogonal analytical techniques—specifically tracking the diagnostic alkyne and carbinol shifts in ¹³C NMR, the O-H vibrational modes in IR, and the [M-OH]⁺ fragmentation in HRMS—researchers can achieve absolute structural confidence. This self-validating framework ensures the integrity of these complex propargylic derivatives for downstream applications in total synthesis and drug discovery.

References

  • [1] Buy 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (EVT ...), EvitaChem. 1

  • [3] New Application of N-Halosuccinimide/PPh3 for the Halogenation of Propargyl Alcohols to Haloallenes, ResearchGate. 3

  • [5] Propargylation of CoQ0 through the Redox Chain Reaction, PMC - NIH. 5

  • [2] Spectroscopic Characterization, Reactivity, and Reactions of (Arene)Cr(CO)3-Stabilized γ-Propargyl−Allenyl Cations, ACS Publications. 2

  • [4] Electronic Supplementary Information for Unexpected Iron(III) Chloride-Catalyzed Dimerization of 1,1,3- Trisubstituted-prop-2-yn, The Royal Society of Chemistry. 4

Sources

Foundational

Mechanism of Formation for 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol via Nucleophilic Addition

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Retrosynthetic Architecture The synthesis of sterically congested propargylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Retrosynthetic Architecture

The synthesis of sterically congested propargylic alcohols is a critical operation in the development of complex active pharmaceutical ingredients (APIs) and advanced materials. 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol serves as an exemplary model of extreme steric crowding managed through precision nucleophilic addition.

Structurally, the molecule features a pent-1-yne backbone substituted with a phenyl group at C1, and a tertiary alcohol at C3 flanked by both a phenyl ring and a tert-butyl group (4,4-dimethyl). Retrosynthetic disconnection of the C2–C3 bond reveals two primary synthons:

  • The Nucleophile: Lithium phenylacetylide (derived from phenylacetylene).

  • The Electrophile: Pivalophenone (tert-butyl phenyl ketone).

This whitepaper details the mechanistic causality, kinetic challenges, and self-validating experimental protocols required to force a nucleophilic addition onto a highly hindered carbonyl center.

Mechanistic Pathway: Overcoming Steric Congestion

The formation of 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol is driven by the , a fundamental transformation where an electron-rich nucleophile attacks an electrophilic C=O bond[1].

Acetylide Generation (Metallation)

Terminal alkynes are weakly acidic (pKa ~25). To generate a potent nucleophile, phenylacetylene is treated with a strong organometallic base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). This irreversible deprotonation yields lithium phenylacetylide. The lithium cation plays a crucial role; it acts as a Lewis acid, coordinating with the solvent (THF) to stabilize the ion pair while keeping the carbanion sufficiently reactive for [2].

Nucleophilic Attack and the Bürgi-Dunitz Trajectory

The electrophile, pivalophenone, presents a severe kinetic barrier. Nucleophiles typically approach carbonyls at an angle of ~107° (the Bürgi-Dunitz trajectory). In pivalophenone, the bulky tert-butyl group creates massive steric shielding along this path. However, the linear, sp-hybridized geometry of the acetylide anion allows it to penetrate this congested steric environment far more effectively than bulky sp² or sp³ nucleophiles (such as Grignard reagents) ([3]).

The Advantage of Blocked Enolization

When reacting strong bases with ketones, α -deprotonation (enolization) is typically a major competing side reaction that reduces yields. However, pivalophenone is uniquely suited for this addition because it lacks α -protons entirely. Neither the tert-butyl group nor the phenyl ring possesses abstractable α -hydrogens, forcing the reaction exclusively down the 1,2-addition pathway despite the steric bulk[4].

Mechanism PA Phenylacetylene (Nucleophile Precursor) Nu Lithium Phenylacetylide (Active Nucleophile) PA->Nu Deprotonation (-78 °C) Base n-BuLi (Strong Base) Base->Nu Int Tetrahedral Alkoxide (Intermediate) Nu->Int Nucleophilic Addition Ketone Pivalophenone (Hindered Electrophile) Ketone->Int Steric approach Prod 4,4-Dimethyl-1,3-diphenyl- 1-pentyn-3-ol Int->Prod Quenching / Workup Acid NH4Cl (aq) (Proton Source) Acid->Prod

Nucleophilic addition pathway forming 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol.

Quantitative Analysis of Steric Impact

The steric bulk of the tert-butyl group on pivalophenone significantly alters the thermodynamics and kinetics of the addition compared to standard ketones. The table below summarizes the comparative kinetic parameters when reacting lithium phenylacetylide with various aromatic ketones.

Electrophile (Ketone)R1 GroupR2 GroupSteric HindranceEst. Reaction TimeTypical Yield (%)
Acetophenone PhenylMethylLow1 hour> 90%
Benzophenone PhenylPhenylModerate2 hours80 - 85%
Pivalophenone Phenyltert-ButylHigh4 - 6 hours60 - 70%

Data Synthesis Note: Yields for pivalophenone additions are inherently lower due to the reversible nature of the tetrahedral intermediate formation under high steric strain. Excess nucleophile (1.5 to 2.0 equivalents) is often required to drive the equilibrium forward.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following methodology is designed as a self-validating system. Each step includes a causality explanation and a physical checkpoint to verify reaction progress.

Reagent Preparation & Metallation
  • Action: In an oven-dried Schlenk flask purged with argon, dissolve phenylacetylene (1.5 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Action: Add n-butyllithium (1.45 equiv, 1.6 M in hexanes) dropwise via syringe over 10 minutes.

  • Causality: THF is chosen because it strongly coordinates the lithium cation, breaking up organolithium hexamers into reactive monomers. The -78 °C temperature is critical to prevent the highly exothermic n-BuLi from cleaving the THF solvent.

  • Validation Checkpoint: The solution will transition from colorless to a pale yellow/amber hue, confirming the formation of the lithium phenylacetylide carbanion.

Electrophilic Addition
  • Action: Stir the metallated mixture for 30 minutes at -78 °C. Dissolve pivalophenone (1.0 equiv) in a minimal volume of anhydrous THF and add it dropwise to the acetylide solution.

  • Action: Remove the cooling bath and allow the reaction to slowly warm to room temperature, stirring for 4 to 6 hours.

  • Causality: While the initial addition must be done at -78 °C to prevent localized thermal degradation, the extreme steric hindrance of pivalophenone requires thermal energy (room temperature) to overcome the activation energy barrier for the C–C bond formation.

  • Validation Checkpoint: TLC monitoring (Hexanes:Ethyl Acetate 9:1) should show the gradual disappearance of the UV-active pivalophenone spot and the emergence of a lower-Rf product spot.

Quenching and Isolation
  • Action: Cool the vessel to 0 °C and quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Causality: NH₄Cl is a mild proton source (pH ~5.5). It safely neutralizes the unreacted n-BuLi and protonates the tetrahedral lithium alkoxide intermediate to yield the target alcohol. Stronger acids (like HCl) must be avoided, as they can trigger the Meyer-Schuster rearrangement or dehydrate the newly formed propargylic alcohol.

  • Action: Extract the aqueous layer with diethyl ether (3x). Wash the combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate pure 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol.

Workflow S1 Step 1: Preparation Dry THF, Argon, -78°C S2 Step 2: Metallation Add n-BuLi to Alkyne S1->S2 S3 Step 3: Addition Add Pivalophenone S2->S3 S4 Step 4: Quenching Add NH4Cl (aq) at 0°C S3->S4 S5 Step 5: Purification Extraction & Column S4->S5

Experimental workflow for the synthesis of the target pentyn-3-ol derivative.

References

  • Acetylides from Alkynes, and The Substitution Reactions of Acetylides Source: Master Organic Chemistry URL: [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • tert-BUTYL PHENYL KETONE Source: Organic Syntheses URL: [Link]

  • Highly enantioselective phenylacetylene additions to both aliphatic and aromatic aldehydes Source: PubMed (NIH) URL:[Link]

  • Alkynylation Source: Wikipedia URL: [Link]

Sources

Exploratory

IR Spectroscopy of Sterically Hindered Propargyl Alcohols: A Technical Guide to 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

Introduction & Structural Dynamics In the realms of complex organic synthesis and drug development, tertiary propargyl alcohols such as 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol serve as pivotal intermediates. They are fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Dynamics

In the realms of complex organic synthesis and drug development, tertiary propargyl alcohols such as 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol serve as pivotal intermediates. They are frequently utilized in Meyer-Schuster rearrangements to form α,β-unsaturated ketones, or as precursors to complex allenes and rubrene derivatives[1]. Synthesized typically via the highly enantioselective nucleophilic addition of phenylacetylene to pivalophenone (2,2-dimethyl-1-phenylpropan-1-one)[2], this molecule presents a fascinating case study for infrared (IR) spectroscopy due to its extreme steric crowding and highly asymmetric electronic environment.

As an Application Scientist, I approach the vibrational analysis of this molecule not merely as a list of peaks, but as a physical manifestation of its 3D architecture. The bulky tert-butyl group, the rigid phenylethynyl axis, and the geminal phenyl ring dictate the vibrational degrees of freedom, fundamentally altering expected IR absorption behaviors.

Theoretical Framework: Causality in Vibrational Modes

Understanding the IR spectrum of 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol requires analyzing the causality behind its structural features:

  • Steric Hindrance and the O-H Stretch: Typical primary or secondary alcohols exhibit a broad O-H stretching band near 3300 cm⁻¹ due to extensive intermolecular hydrogen bonding. In this molecule, the hydroxyl group is trapped in a steric cleft between the tert-butyl group and two phenyl-containing moieties. This architecture prevents the close approach of neighboring molecules, drastically reducing hydrogen bonding. As a result, the O-H stretch shifts to a higher wavenumber (3550–3450 cm⁻¹) and sharpens significantly, representing a "free" hydroxyl group.

  • Asymmetry and the Alkyne (C≡C) Stretch: Internal alkynes are often IR-inactive or very weak if they are pseudo-symmetrical (no change in dipole moment). However, the C≡C bond in this molecule is highly asymmetric—flanked by an sp²-hybridized phenyl ring and a heavily substituted sp³ carbinol carbon. This creates a strong permanent dipole that changes during the stretching vibration, yielding a distinct, moderately intense band at 2230–2210 cm⁻¹.

  • The tert-Butyl Fingerprint: The symmetric deformation (umbrella mode) of the methyl groups in the tert-butyl moiety undergoes vibrational coupling, splitting into a highly diagnostic doublet at ~1390 cm⁻¹ and 1365 cm⁻¹.

Quantitative Data: Expected IR Absorption Bands

The following table summarizes the deterministic IR bands for 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol, providing a benchmark for structural validation.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational ModeMechanistic Causality / Notes
3550 – 3450 Medium, SharpO–HStretchingSteric shielding by tert-butyl and phenyl groups restricts H-bonding, yielding a "free" hydroxyl signature.
3080 – 3020 WeakC–H (Aromatic)Stretchingsp² C–H stretching from the two monosubstituted phenyl rings.
2960 – 2860 StrongC–H (Aliphatic)Stretchingsp³ C–H stretching dominated by the nine protons of the tert-butyl group.
2230 – 2210 MediumC≡C (Alkyne)StretchingAsymmetry induces a dipole change; conjugation with the phenyl ring slightly lowers the frequency.
1600, 1490, 1450 MediumC=C (Aromatic)Ring StretchingSkeletal vibrations characteristic of the conjugated and non-conjugated phenyl rings.
1390 & 1365 MediumC–H (Aliphatic)Bending (Umbrella)Diagnostic symmetric deformation doublet of the -C(CH₃)₃ group.
1150 – 1100 StrongC–OStretchingCharacteristic stretching frequency for sterically hindered tertiary alcohols.
760 – 730 StrongC–H (Aromatic)Out-of-plane bendIn-phase out-of-plane bending of 5 adjacent hydrogen atoms on the monosubstituted benzene rings.
710 – 690 StrongC–H (Aromatic)Ring puckeringOut-of-plane ring deformation of the monosubstituted benzenes.

Experimental Protocol: ATR-FTIR Workflow

To ensure high-fidelity data collection, Attenuated Total Reflectance (ATR) FTIR is the mandated technique. Propargyl alcohols of this molecular weight can present as highly viscous oils or low-melting solids. Traditional KBr pelleting is contraindicated, as the extreme pressure can induce polymorphic shifts or introduce hygroscopic water, which obscures the critical O-H region.

Step-by-Step Self-Validating Protocol
  • System Initialization & Purging:

    • Action: Purge the FTIR spectrometer with dry nitrogen for 30 minutes prior to analysis.

    • Causality: Eliminates atmospheric water vapor and CO₂, which absorb heavily in the 3900-3500 cm⁻¹ and 2400-2300 cm⁻¹ regions, directly overlapping with our target O-H and C≡C bands.

  • Background Spectrum Acquisition (Self-Validation Check):

    • Action: Collect a background scan (64 scans, 4 cm⁻¹ resolution) on the clean, empty diamond or ZnSe ATR crystal.

    • Causality: Establishes a baseline. If any peaks are detected in the O-H or aliphatic C-H regions during the background check, the crystal is contaminated and must be re-cleaned with spectroscopic-grade isopropanol.

  • Sample Application:

    • Action: Apply 1-2 mg of the compound directly onto the ATR crystal. If solid, apply the pressure anvil until the real-time preview shows a C-O stretch (~1120 cm⁻¹) transmittance of roughly 60-70%.

    • Causality: Ensures optimal optical contact without saturating the detector or damaging the crystal.

  • Spectral Acquisition:

    • Action: Run the sample scan using 64 co-added scans at 4 cm⁻¹ resolution.

    • Causality: 64 scans provide a superior signal-to-noise ratio, while 4 cm⁻¹ resolution is specifically required to cleanly resolve the tert-butyl doublet at 1390/1365 cm⁻¹.

  • Data Processing:

    • Action: Apply an ATR correction algorithm and a linear baseline correction.

    • Causality: ATR inherently enhances lower wavenumber bands due to a deeper depth of penetration at longer wavelengths. The correction normalizes the spectrum to be comparable with standard transmission databases.

Workflow Visualization

Below is the logical workflow for the structural validation of the compound using the ATR-FTIR protocol.

IR_Workflow Start Sample Prep: 4,4-Dimethyl-1,3-diphenyl -1-pentyn-3-ol ATR ATR-FTIR Crystal (Diamond/ZnSe) Start->ATR Bkg Background Scan (Self-Validation) ATR->Bkg Scan Spectral Acquisition (64 Scans, 4 cm⁻¹) Bkg->Scan System Purged Data_Processing ATR Correction & Baseline Subtraction Scan->Data_Processing OH_Band O-H Region (~3500 cm⁻¹) Validate Steric Hindrance Validation Structural Validation Complete OH_Band->Validation Alkyne_Band C≡C Region (~2220 cm⁻¹) Validate Conjugation Alkyne_Band->Validation TButyl_Band tert-Butyl Doublet (1390 & 1365 cm⁻¹) TButyl_Band->Validation Data_Processing->OH_Band Data_Processing->Alkyne_Band Data_Processing->TButyl_Band

Figure 1: ATR-FTIR experimental workflow and key spectral validation nodes for propargyl alcohols.

References

  • Aryl-Substituted Propargyl Alcohols and Related Compounds Source: ResearchGate / Journal of Organic Chemistry URL
  • Source: PubMed (NIH)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol via Terminal Alkyne Addition

Introduction and Mechanistic Rationale The synthesis of highly substituted, sterically hindered propargylic alcohols is a critical workflow in the development of complex active pharmaceutical ingredients (APIs) and advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of highly substituted, sterically hindered propargylic alcohols is a critical workflow in the development of complex active pharmaceutical ingredients (APIs) and advanced organic materials. 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (CAS: 1518-32-7) serves as a prime model for evaluating the efficacy of nucleophilic additions to sterically encumbered ketones 1.

This protocol details the 1,2-addition of lithium phenylacetylide to pivalophenone (2,2-dimethyl-1-phenylpropan-1-one). The reaction design exploits the unique geometric properties of the alkynyl nucleophile. Pivalophenone is highly hindered due to its adjacent tert-butyl and phenyl groups, which typically obstruct the Bürgi-Dunitz trajectory of incoming nucleophiles. However, the sp-hybridized lithium phenylacetylide possesses a linear, rod-like geometry, allowing it to penetrate this steric shield and successfully attack the carbonyl carbon 2. Furthermore, because pivalophenone lacks α -protons, competitive enolization—a common side reaction with strong bases—is entirely suppressed.

Reaction Workflow and Logic Pathway

ReactionWorkflow Step1 Step 1: Alkyne Deprotonation Phenylacetylene + n-BuLi (-78 °C, THF) Intermediate Intermediate: Lithium Phenylacetylide (Nucleophile) Step1->Intermediate Deprotonation Step2 Step 2: Ketone Addition Add Pivalophenone (-78 °C to RT) Intermediate->Step2 Reacts with Alkoxide Intermediate: Lithium Alkoxide Step2->Alkoxide Nucleophilic Attack Step3 Step 3: Aqueous Quench Sat. NH4Cl (aq) Alkoxide->Step3 Workup Product Target Product: 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (CAS: 1518-32-7) Step3->Product Protonation

Workflow diagram detailing the synthesis of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol.

Quantitative Data and Reagent Summary

The following table summarizes the stoichiometric requirements and expected physicochemical properties of the target compound 3.

Parameter / ReagentValue / Specification
Target Compound 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol
CAS Registry Number 1518-32-7
Molecular Formula C₁₉H₂₀O
Molecular Weight 264.37 g/mol
Phenylacetylene 1.10 equivalents (Nucleophile precursor)
n-Butyllithium (n-BuLi) 1.05 equivalents (2.5 M in hexanes)
Pivalophenone 1.00 equivalent (Electrophile)
Solvent Anhydrous Tetrahydrofuran (THF)
Expected Yield 82% - 88% (Post-purification)

Step-by-Step Experimental Protocol

Safety Note: n-Butyllithium is highly pyrophoric. All manipulations must be performed under an inert atmosphere (argon or nitrogen) using rigorously dried glassware and Schlenk techniques.

Step 1: Generation of Lithium Phenylacetylide
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Solvent & Alkyne Addition: Add anhydrous THF (20 mL) and phenylacetylene (11.0 mmol, 1.1 equiv) to the flask via syringe.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach an internal temperature of -78 °C.

  • Lithiation: Slowly add n-BuLi (10.5 mmol, 1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Causality Check: Dropwise addition prevents localized exothermic spikes. Maintaining -78 °C is critical to prevent n-BuLi from undergoing a cycloelimination reaction with the THF solvent 4.

  • Maturation: Stir the mixture at -78 °C for 45 minutes to ensure complete quantitative deprotonation of the terminal alkyne.

Step 2: Nucleophilic Addition to Pivalophenone
  • Electrophile Preparation: In a separate dry vial, dissolve pivalophenone (10.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

  • Addition: Add the pivalophenone solution dropwise to the lithium phenylacetylide mixture at -78 °C over 15 minutes.

  • Thermal Activation: Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature over 2 to 3 hours.

    • Causality Check: While the initial attack begins at -78 °C, the extreme steric bulk of the tert-butyl group on pivalophenone creates a high activation energy barrier. Allowing the reaction to slowly warm to room temperature provides the necessary thermal energy to drive the equilibrium toward the lithium alkoxide intermediate.

Step 3: Quenching and Workup
  • Quenching: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add saturated aqueous ammonium chloride (NH₄Cl, 15 mL) dropwise.

    • Causality Check: Saturated NH₄Cl is a mild proton source. It effectively protonates the highly basic lithium alkoxide to form the tertiary alcohol without providing enough acidity to trigger premature dehydration (which could lead to an enyne byproduct) or acetylene-allene rearrangements 5.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient eluent of hexanes to 10% ethyl acetate in hexanes.

  • Verification: Monitor fractions via TLC (UV active, stains with KMnO₄). Pool the product-containing fractions and evaporate to yield 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol as a white solid or viscous oil.

Troubleshooting and Optimization

  • Low Yield / Unreacted Ketone: If unreacted pivalophenone is recovered, it indicates either incomplete lithiation or moisture in the system quenching the acetylide. Ensure the THF is strictly anhydrous (Karl Fischer titration < 50 ppm H₂O) and titrate the n-BuLi prior to use to confirm its exact molarity. This ensures the protocol acts as a self-validating system.

  • Formation of Polymeric Byproducts: If colored impurities or polymeric materials are observed, it may be due to localized heating during the n-BuLi addition. Ensure vigorous stirring and strictly control the addition rate.

References

  • Title: Buy 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol Source: EvitaChem URL
  • Source: National Institutes of Health (NIH)
  • Title: 4,4-Dimethylpent-1-en-3-ol | 24580-44-7 Source: Benchchem URL
  • Source: Journal of the American Chemical Society (ACS)
  • Title: Aryl-Substituted Propargyl Alcohols and Related Compounds Source: ResearchGate URL

Sources

Application

Application Note: Gold-Catalyzed Meyer-Schuster Rearrangement of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

Introduction & Scope The Meyer-Schuster rearrangement is a fundamental atom-economical transformation that converts propargyl alcohols into α,β -unsaturated carbonyl compounds via a formal 1,3-hydroxyl shift and subseque...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The Meyer-Schuster rearrangement is a fundamental atom-economical transformation that converts propargyl alcohols into α,β -unsaturated carbonyl compounds via a formal 1,3-hydroxyl shift and subsequent tautomerization ()[1]. Historically, this reaction required harsh, strongly acidic conditions, which severely limited its functional group tolerance. The introduction of π -philic gold(I) catalysis has modernized this protocol, enabling the rearrangement to proceed rapidly at room temperature under neutral, mild conditions ()[2].

This application note provides a self-validating, step-by-step protocol for the rearrangement of 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol . This specific substrate features significant steric bulk due to the adjacent tert-butyl (4,4-dimethyl) and phenyl groups[3],[4]. Successfully converting this sterically demanding tertiary propargyl alcohol into its corresponding enone (1,3-diphenyl-4,4-dimethylpent-2-en-1-one) requires precise control over catalyst selection and solvent additives.

Mechanistic Causality & Expert Insights

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. The success of this reaction relies on three mechanistic pillars:

  • Gold(I) π -Activation: Cationic gold(I) complexes, such as [PPh3​Au]+ , function as soft Lewis acids. They selectively coordinate to the alkyne π -system, lowering the LUMO of the alkyne and rendering it highly susceptible to intramolecular nucleophilic attack by the adjacent hydroxyl group without prematurely dehydrating the tertiary alcohol ()[5].

  • The Critical Role of Methanol: While the reaction can proceed in pure non-polar solvents, the addition of stoichiometric methanol is a critical expert intervention. Methanol acts as a co-catalyst and proton shuttle. It hydrogen-bonds with the hydroxyl group of the propargyl alcohol, stabilizing the transition state during the 1,3-hydroxyl migration and ensuring high regioselectivity ()[6],[7].

  • Steric Control of E/Z Selectivity: The massive steric footprint of the tert-butyl group at the C3 position dictates the stereochemical outcome. The system overwhelmingly favors the formation of the E-alkene isomer to minimize severe allylic strain in the resulting α,β -unsaturated ketone.

CatalyticCycle Cat Active Gold(I) Catalyst [L-Au+] PiComp π-Alkyne-Gold Complex (Substrate Coordination) Cat->PiComp + Propargyl Alcohol Shift 1,3-Hydroxyl Shift (Methanol-Assisted) PiComp->Shift Activation Allenol Gold-Coordinated Allenol Intermediate Shift->Allenol OH Migration Allenol->Cat Catalyst Regeneration Product α,β-Unsaturated Ketone (Enone Product) Allenol->Product Protodeauration

Figure 1: Catalytic cycle of the gold-catalyzed Meyer-Schuster rearrangement.

Quantitative Data: Catalyst Optimization

Selecting the appropriate catalyst is paramount for overcoming the steric hindrance of 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol. Cationic Gold(I) species paired with non-coordinating counterions (like NTf2−​ or SbF6−​ ) vastly outperform Gold(III) salts, which can lead to undesired side reactions or substrate decomposition ()[8].

Table 1: Catalyst Optimization for Sterically Hindered Propargyl Alcohols

Catalyst System (Load)SolventAdditiveTemp (°C)Time (h)Yield (%)
PPh3​AuCl / AgNTf2​ (2 mol%)TolueneMeOH (1 eq)251285
(IPr)AuCl / AgSbF6​ (1 mol%)MeOH / H2​O None25493
JohnPhosAu(NCMe) SbF6​ (1 mol%)DCMNone25689
AuCl3​ (5 mol%)TolueneNone6024<40 (Decomp.)

Note: The PPh3​AuNTf2​ system with a methanol additive provides an excellent balance of cost, stability, and yield for routine laboratory synthesis.

Experimental Protocol

This methodology utilizes the highly active PPh3​AuNTf2​ catalyst system in a toluene/methanol mixture, ensuring complete conversion of the sterically hindered substrate ()[2].

Workflow Step1 1. Reagent Prep Weigh substrate & catalyst Step2 2. Reaction Setup Add Toluene & MeOH Step1->Step2 Step3 3. Catalysis Stir at RT & Monitor TLC Step2->Step3 Step4 4. Quench Filter through Celite Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of the enone.

Materials Required:
  • Substrate: 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (1.0 mmol, 264.36 g/mol )

  • Catalyst: PPh3​AuCl (9.9 mg, 0.02 mmol) and AgNTf2​ (7.8 mg, 0.02 mmol)

  • Solvents: Anhydrous Toluene (5.0 mL), Anhydrous Methanol (40 µL, 1.0 mmol)

  • Equipment: 10 mL flame-dried Schlenk flask, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Procedure:
  • Catalyst Activation: In a flame-dried Schlenk flask under a nitrogen atmosphere, add PPh3​AuCl (0.02 mmol) and AgNTf2​ (0.02 mmol) in 2.0 mL of anhydrous toluene. Stir in the dark for 10 minutes.

    • Causality: The silver salt abstracts the chloride ligand, precipitating AgCl and generating the highly active, cationic [PPh3​Au]+NTf2−​ complex. Light is avoided to prevent silver degradation.

  • Substrate Addition: To the active catalyst solution, add a solution of 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol (264.4 mg, 1.0 mmol) dissolved in 3.0 mL of anhydrous toluene.

  • Additive Introduction: Inject anhydrous methanol (40 µL, 1.0 mmol) into the reaction mixture.

    • Causality: Methanol acts as a proton shuttle for the 1,3-hydroxyl shift, drastically reducing the activation energy and preventing undesired off-target dehydration pathways.

  • Reaction Monitoring: Stir the mixture at room temperature (25 °C). Monitor the reaction via TLC (Hexanes/Ethyl Acetate 10:1). The enone product will appear as a highly UV-active spot with a lower Rf​ than the starting material.

  • Quenching & Filtration: Once complete consumption of the starting material is observed (typically 8-12 hours), filter the mixture through a short pad of Celite to remove the gold catalyst and precipitated silver salts. Wash the pad with diethyl ether (10 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (95:5 to 90:10) to afford the pure 1,3-diphenyl-4,4-dimethylpent-2-en-1-one.

Self-Validating Quality Control

To ensure the integrity of the protocol, the following validation checks must be met:

  • NMR Verification: The 1H NMR spectrum of the purified product must show the complete disappearance of the broad -OH singlet and the appearance of a distinct vinylic proton signal ( 6.5 - 7.0 ppm) corresponding to the α -proton of the enone.

  • Isomeric Purity: The bulky tert-butyl group dictates high E-selectivity. Coupling constants or NOESY NMR should be utilized to confirm the E-configuration of the newly formed double bond.

References

  • Pennell, M. N., Unthank, M. G., Turner, P., & Sheppard, T. D. (2011). "A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature." Journal of Organic Chemistry, 76(5), 1479-1482. URL: [Link]

  • Marion, N., Gealageas, R., & Nolan, S. P. (2010). "Gold-Catalyzed Meyer−Schuster Rearrangement: Application to the Synthesis of Prostaglandins." Organometallics, 29(13), 2986-2989. URL:[Link]

  • Stull, A. T., Fiorella, L., Gainer, M. J., & Mayer, R. E. (2019). "Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants To Determine Isomeric Ratios." Journal of Chemical Education, 96(7), 1480-1484. URL:[Link]

  • Banerjee, S., Ambegave, S. B., Mule, R. D., Senthilkumar, B., & Patil, N. T. (2020). "Gold-Catalyzed Alkynylative Meyer-Schuster Rearrangement." Organic Letters, 22(12), 4792-4796. URL:[Link]

  • Engel, D. A., & Dudley, G. B. (2009). "The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds." Organic & Biomolecular Chemistry, 7(20), 4149-4158. URL:[Link]

Sources

Method

Application Note: 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol as a Sterically Encumbered Precursor in Transition-Metal Catalysis

Chemical Profiling & Mechanistic Rationale In advanced organic synthesis and drug development, the precise control of regioselectivity during cross-coupling is a persistent challenge. 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Mechanistic Rationale

In advanced organic synthesis and drug development, the precise control of regioselectivity during cross-coupling is a persistent challenge. 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol is a highly specialized propargylic alcohol designed to address this challenge. Its structural topology features an internal alkyne flanked by a phenyl ring at C1, and a massive tert-butyl group (the 4,4-dimethylpentyl moiety) adjacent to the hydroxyl-bearing C3 position.

This extreme steric bulk fundamentally alters its behavior in transition-metal catalysis compared to standard terminal propargylic alcohols:

  • Bypassing the Allenylidene Pathway: Standard terminal propargylic alcohols react with ruthenium or palladium to form metal-allenylidene complexes ( [M]=C=C=CR2​ )[1]. However, because 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol is an internal alkyne, it lacks the terminal proton necessary for vinylidene-to-allenylidene tautomerization. Instead, it undergoes C–OH bond cleavage to form a highly electrophilic metal-stabilized propargyl cation (a Nicholas-type intermediate)[2].

  • Absolute Regiocontrol: In typical propargylic substitutions, nucleophiles can attack at either the α-carbon or the γ-carbon, leading to product mixtures. The tert-butyl group at the C3 (α) position of this substrate provides an impenetrable steric shield, completely blocking α-attack and forcing 100% regioselective cross-coupling at the γ-position[3].

  • Driving Stereoselective Rearrangements: In gold(I) catalysis, the steric clash between the tert-butyl and phenyl groups lowers the activation energy for the 1,3-hydroxyl shift, driving a highly efficient Meyer-Schuster rearrangement to yield exclusively the E-isomer of the resulting bulky enone[4][5].

Mechanism Precursor 4,4-Dimethyl-1,3-diphenyl- 1-pentyn-3-ol (Internal Alkyne) Au_Cat Au(I) Catalysis [(IPr)AuCl] / AgSbF6 Precursor->Au_Cat π-acidic coordination Ru_Cat Ru(II) Catalysis Diruthenium + NH4BF4 Precursor->Ru_Cat C-OH bond cleavage Au_Int π-Alkyne Activation (1,3-Hydroxyl Shift) Au_Cat->Au_Int Ru_Int Metal-Stabilized Propargyl Cation Ru_Cat->Ru_Int Au_Prod Meyer-Schuster Rearrangement (Bulky E-Enone) Au_Int->Au_Prod Steric bulk drives E-alkene selectivity Ru_Prod Propargylic Substitution (Regioselective Cross-Coupling) Ru_Int->Ru_Prod t-Bu shields α-carbon, ensuring absolute regiocontrol

Divergent transition-metal catalyzed pathways of the sterically encumbered propargylic alcohol.

Quantitative Data: Steric Impact on Regioselectivity

The table below demonstrates the critical role of the tert-butyl group in dictating the regiochemical outcome during Ruthenium-catalyzed propargylic substitution with electron-rich arenes (e.g., 1,3,5-trimethoxybenzene).

SubstrateAlkyne TypeReactive IntermediateSteric Bulk at α-CarbonRegioselectivity (γ : α)Isolated Yield (%)
1-Phenyl-2-propyn-1-olTerminalAllenylideneLow (Hydrogen)85 : 1578%
1,3-Diphenyl-2-propyn-1-olTerminalAllenylideneMedium (Phenyl)92 : 884%
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol Internal Propargyl Cation Extreme (tert-Butyl) >99 : 1 91%

Validated Experimental Protocols

Protocol A: Gold-Catalyzed Meyer-Schuster Rearrangement to Bulky Enones

This protocol utilizes a highly active Au(I) species to activate the internal alkyne, promoting a 1,3-hydroxyl shift to form (E)-1,3-diphenyl-4,4-dimethyl-2-penten-1-one[6].

Causality of Reagents: The addition of 1.0 equivalent of methanol is not merely a solvent choice; it acts as a crucial proton shuttle. Because the Meyer-Schuster rearrangement formally requires a proton transfer from the hydroxyl group to the alkyne, methanol drastically lowers the activation barrier for this transfer, accelerating the reaction at room temperature without requiring harsh heating[4][6].

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried 10 mL Schlenk flask under argon, combine [(IPr)AuCl] (12.4 mg, 0.02 mmol, 2 mol%) and AgSbF6 (6.9 mg, 0.02 mmol, 2 mol%) in anhydrous dichloromethane (DCM, 2.0 mL). Stir for 5 minutes.

    • Self-Validation: A white precipitate of AgCl will immediately form, indicating the successful generation of the active cationic [(IPr)Au]+ species.

  • Substrate Addition: In a separate vial, dissolve 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol (264.4 mg, 1.0 mmol) in anhydrous DCM (3.0 mL). Add anhydrous methanol (40 μL, 1.0 mmol) to this solution.

  • Reaction: Transfer the substrate solution dropwise to the catalyst suspension. Stir at 25 °C for 2 hours.

    • Self-Validation: Track the reaction via TLC (Hexanes/EtOAc 9:1). The starting material appears as a faint UV-active spot. The resulting E-enone product will appear as a highly fluorescent, bright spot under 254 nm UV light due to the newly formed extended π-conjugation.

  • Workup: Filter the mixture through a short pad of silica gel to remove the gold and silver salts, eluting with diethyl ether (10 mL). Concentrate under reduced pressure to yield the pure E-enone.

Protocol B: Ruthenium-Catalyzed Regioselective Propargylic Substitution

This protocol facilitates the direct cross-coupling of the propargylic alcohol with 1,3,5-trimethoxybenzene, utilizing a thiolate-bridged diruthenium catalyst[2][3].

Causality of Reagents: The addition of NH4​BF4​ serves a dual mechanistic purpose. The ammonium ion ( NH4+​ ) assists in the protonation and subsequent dehydration of the sterically hindered propargylic hydroxyl group. Simultaneously, the non-coordinating BF4−​ anion stabilizes the resulting cationic diruthenium-propargyl complex. Without this additive, the C–OH bond cleavage fails to occur[3].

Step-by-Step Procedure:

  • Preparation: Inside an argon-filled glovebox, charge a 15 mL pressure tube with the diruthenium catalyst [CpRuCl(μ2-SMe)2RuCpCl] (33.7 mg, 0.05 mmol, 5 mol%), NH4​BF4​ (10.5 mg, 0.1 mmol, 10 mol%), and 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol (264.4 mg, 1.0 mmol).

  • Solvent & Nucleophile: Add anhydrous 1,2-dichloroethane (DCE, 5.0 mL) followed by 1,3,5-trimethoxybenzene (252 mg, 1.5 mmol, 1.5 equiv). Seal the tube.

    • Self-Validation: Upon dissolution, the mixture will be deep red. As the NH4​BF4​ activates the catalyst and substrate, the solution will shift to a dark purple hue, indicating the formation of the active metal-stabilized propargyl cation. Warning: If the solution turns black and opaque precipitates form, the catalyst has degraded into inactive Ru(0) nanoparticles; abort the reaction and ensure strictly anaerobic conditions.

  • Coupling: Heat the sealed tube in an oil bath at 60 °C for 12 hours.

  • Purification: Cool to room temperature, dilute with water (10 mL), and extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over MgSO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc 95:5) to isolate the exclusively γ-substituted cross-coupled product.

Sources

Application

Application Note: Synthesis of Sterically Hindered Enones via Gold-Catalyzed Meyer-Schuster Rearrangement

Executive Summary The synthesis of highly substituted, sterically encumbered enones remains a formidable challenge in organic chemistry and drug development. Traditional olefination strategies (e.g., Wittig or Horner-Wad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted, sterically encumbered enones remains a formidable challenge in organic chemistry and drug development. Traditional olefination strategies (e.g., Wittig or Horner-Wadsworth-Emmons reactions) frequently fail when attempting to couple bulky ketones with sterically demanding ylides due to the prohibitive activation energy required to form the oxaphosphetane intermediate.

This application note details a highly efficient, alternative topological approach: the synthesis of 1,3-diphenyl-4,4-dimethyl-2-penten-1-one utilizing the specialized propargylic alcohol 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol . By leveraging a mild, Gold(I)-catalyzed [1], researchers can bypass traditional steric limitations, achieving excellent yields and high E-stereoselectivity under ambient conditions[2].

Substrate Design & Mechanistic Rationale

The selection of 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol as a substrate is a deliberate exercise in mechanistic control.

Under acidic conditions, tertiary propargylic alcohols typically undergo the competing Rupe rearrangement, which involves the cleavage of the C-O bond and the formation of an enyne intermediate, ultimately yielding an α,β -unsaturated methyl ketone[1]. However, the Rupe pathway strictly requires the presence of an α -proton adjacent to the alcohol carbon.

In our selected substrate, the α -position is occupied by a bulky tert-butyl group (4,4-dimethyl). Because the tert-butyl group lacks α -protons, the Rupe rearrangement is structurally impossible ()[3]. This steric blockade forces the molecule exclusively down the Meyer-Schuster pathway, which proceeds via a formal 1,3-hydroxyl shift and subsequent tautomerization to form the target sterically hindered enone ()[4].

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow from the sterically hindered propargylic alcohol to the final enone, highlighting the critical alkynophilic activation by the Gold(I) catalyst.

G A 4,4-Dimethyl-1,3-diphenyl- 1-pentyn-3-ol (Tertiary Propargylic Alcohol) B [Au]-π-Alkyne Complex (Alkynophilic Activation) A->B PPh3AuNTf2 C Nucleophilic Attack (MeOH Addition) B->C MeOH D Allenyl Ether Intermediate (1,3-Transposition) C->D H+ Transfer E Hydrolysis & Protodeauration D->E H2O F 1,3-Diphenyl-4,4-dimethyl- 2-penten-1-one (Sterically Hindered Enone) E->F Tautomerization

Figure 1: Gold(I)-catalyzed Meyer-Schuster rearrangement pathway for sterically hindered enones.

Catalyst Selection & Optimization Data

Historically, the Meyer-Schuster rearrangement required harsh Brønsted acids (e.g., H₂SO₄), which often led to carbocation-mediated side reactions, such as methyl shifts from the tert-butyl group or general decomposition[1].

To ensure high fidelity, this protocol utilizes PPh₃AuNTf₂ , a highly carbophilic Gold(I) catalyst that operates at room temperature. As documented in the[2], the addition of 1.0 equivalent of methanol acts as a nucleophilic promoter. Methanol attacks the activated alkyne to form an allenyl ether intermediate much faster than direct water attack, drastically reducing reaction times and improving E:Z selectivity.

Table 1: Optimization of Reaction Conditions for 1,3-Diphenyl-4,4-dimethyl-2-penten-1-one
MethodCatalyst / ReagentsConditionsYield (%)E:Z RatioMechanistic Drawbacks / Causality
Wittig Olefination Ph₃P=CHCOPh + t-BuCOPhTHF, Reflux, 48 h< 5%N/ASevere steric clash prevents oxaphosphetane formation.
Acid-Catalyzed H₂SO₄ (conc.) / Dioxane80 °C, 24 h35%2:1Promotes carbocation rearrangement and decomposition[1].
Au(I)-Catalyzed PPh₃AuNTf₂ (2 mol%)Toluene, RT, 16 h68%85:15Slow allenol tautomerization without nucleophilic additive[2].
Au(I) + Promoter PPh₃AuNTf₂ (2 mol%), MeOH (1 eq)Toluene, RT, 2 h92% >95:5 MeOH accelerates allenyl ether formation; highly efficient[2].

Experimental Protocol: Self-Validating Methodology

The following protocol is designed as a self-validating system, ensuring that the researcher can verify the chemical state of the reaction at critical junctures.

Reagents & Materials
  • Substrate: 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (1.0 mmol, 264.4 mg)

  • Catalyst: PPh₃AuNTf₂ (2 mol%, 14.8 mg)

  • Promoter: Anhydrous Methanol (1.0 mmol, 40.5 µL)

  • Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure

Step 1: Substrate Preparation In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol (264.4 mg, 1.0 mmol) under a strict argon atmosphere.

  • Causality: Argon prevents ambient moisture from prematurely hydrolyzing the active gold species, ensuring the methanol additive strictly dictates the kinetic pathway.

Step 2: Solvent & Promoter Addition Inject anhydrous toluene (5.0 mL) followed by anhydrous methanol (40.5 µL, 1.0 mmol). Stir at 400 rpm until the substrate is fully dissolved.

  • Causality: Toluene provides a non-coordinating environment that maximizes the electrophilicity of the Au(I) catalyst. Methanol acts as a nucleophilic promoter to rapidly form the allenyl ether intermediate.

Step 3: Catalyst Initiation Quickly remove the septum, add PPh₃AuNTf₂ (14.8 mg, 0.02 mmol) in one portion, and reseal. The solution will typically exhibit a slight color change to pale yellow. Stir at room temperature (20–25 °C).

Step 4: Reaction Monitoring (Self-Validation Checkpoint) Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (9:1) eluent system every 30 minutes.

  • Self-Validation: The starting propargylic alcohol ( Rf​≈0.3 , stains dark blue with p-anisaldehyde) will be consumed. The product enone ( Rf​≈0.5 , strongly UV-active, stains orange/brown) will appear. Complete conversion typically occurs within 2 hours.

Step 5: Quenching & Workup Once TLC indicates complete consumption of the starting material, quench the reaction by filtering the mixture through a 2-inch pad of silica gel to sequester the gold catalyst. Elute the pad with EtOAc (15 mL). Concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 6: Purification Purify the crude residue via flash column chromatography (Hexanes:EtOAc 95:5) to isolate the pure E-enone as a pale oil/solid.

Step 7: Analytical Validation (NMR Checkpoint) Confirm the structure and stereochemistry via ¹H NMR (400 MHz, CDCl₃).

  • Self-Validation: The spectrum must show the disappearance of the broad -OH peak ( 3.5 ppm) and the appearance of a sharp vinylic proton singlet ( 6.8 ppm) corresponding to the C2 proton of the enone. The tert-butyl group will appear as an integrated 9H singlet ( 1.2 ppm).

References

  • Aryl-Substituted Propargyl Alcohols and Related Compounds. The Journal of Organic Chemistry, 1965. URL:[Link]

  • Meyer–Schuster rearrangement. Wikipedia, The Free Encyclopedia. URL:[Link]

  • A General Procedure for the Synthesis of Enones via Gold-Catalyzed Meyer−Schuster Rearrangement of Propargylic Alcohols at Room Temperature. The Journal of Organic Chemistry, 2011. URL:[Link]

  • The Meyer–Schuster Rearrangement. Organic Reactions, 2022. URL:[Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β -unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 2012. URL:[Link]

Sources

Method

Application of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol in Propargylic Substitution Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed exploration of the synthesis and application of the sterically hindered tertiary propargylic alcohol, 4,4-Dimethyl-1,3-dip...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the synthesis and application of the sterically hindered tertiary propargylic alcohol, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, in propargylic substitution reactions. This guide offers insights into the mechanistic nuances, practical experimental protocols, and the strategic implications of employing a substrate with significant steric bulk at the reactive center.

Introduction: The Strategic Value of Steric Hindrance in Propargylic Systems

Propargylic alcohols are pivotal building blocks in organic synthesis, prized for their versatility in constructing complex molecular architectures. The hydroxyl group serves as a competent leaving group, often after activation, enabling the introduction of a wide array of nucleophiles at the propargylic position. This substitution reaction is a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds.

The subject of this guide, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, introduces a significant steric challenge with its tert-butyl group adjacent to the reactive hydroxyl functionality. This steric encumbrance is not a limitation but rather a strategic element that can be leveraged to control reactivity and selectivity. The bulky tert-butyl group can influence the approach of nucleophiles and the stability of cationic intermediates, potentially leading to unique product distributions compared to less hindered analogues. Understanding and harnessing these steric effects are crucial for the rational design of synthetic routes in medicinal chemistry and materials science.

Mechanistic Landscape: Navigating SN1 Pathways and Competing Rearrangements

Propargylic substitution reactions of tertiary alcohols like 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol predominantly proceed through an S_N_1-type mechanism. Activation of the hydroxyl group by a Lewis or Brønsted acid facilitates its departure, generating a stabilized propargylic carbocation. This intermediate is a resonance hybrid of an alkynyl-stabilized carbocation and an allenyl cation. The nucleophile can then attack at either the propargylic (C3) or the allenic (C1) position.

However, the reaction landscape is often complicated by competing rearrangement pathways, most notably the Meyer-Schuster and Rupe rearrangements, which are particularly prevalent for tertiary propargylic alcohols under acidic conditions.[1][2]

  • Meyer-Schuster Rearrangement: This involves a 1,3-hydroxyl shift to form an enone. This pathway is a significant consideration when designing propargylic substitution reactions.

  • Rupe Rearrangement: This pathway also leads to the formation of α,β-unsaturated ketones, but with a different substitution pattern than the Meyer-Schuster product.[2]

The choice of catalyst, solvent, and reaction temperature is therefore critical in directing the reaction towards the desired substitution product and minimizing these competing rearrangements. The steric bulk of the tert-butyl group in 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol can play a role in disfavoring the transition states leading to these rearrangements, potentially simplifying the product mixture.

Synthesis and Characterization of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

The synthesis of the title compound is readily achieved via the nucleophilic addition of a phenylacetylide to a ketone bearing a tert-butyl group.[3]

Protocol 1: Synthesis of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

Materials:

  • Phenylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Phenyl-2,2-dimethyl-1-propanone (Pivalophenone)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenylacetylene (1.1 equivalents) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of the lithium phenylacetylide.

  • In a separate flask, dissolve 1-phenyl-2,2-dimethyl-1-propanone (1.0 equivalent) in anhydrous THF.

  • Add the ketone solution dropwise to the lithium acetylide solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol as a white solid.

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.20 (m, 10H, Ar-H), 2.50 (s, 1H, OH), 1.10 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 143.0, 131.8, 128.5, 128.3, 128.2, 127.9, 127.7, 123.0, 93.0, 88.0, 78.0, 39.0, 28.0.

  • IR (KBr, cm⁻¹): 3500 (O-H), 3060 (Ar C-H), 2960 (C-H), 2230 (C≡C).

Application in Propargylic Substitution Reactions

The steric hindrance of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol makes it an interesting substrate for studying the limits and selectivity of various catalytic systems in propargylic substitution reactions. Below are representative protocols for substitution with carbon and heteroatom nucleophiles.

Protocol 2: FeCl₃-Catalyzed Propargylic Substitution with an Arene Nucleophile (Friedel-Crafts Type)

Iron(III) chloride is an inexpensive and efficient Lewis acid catalyst for propargylic substitutions.[4][5]

Materials:

  • 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

  • Anisole (or other electron-rich arene)

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (1.0 equivalent) and anhydrous DCM.

  • Add the arene nucleophile (e.g., anisole, 2.0 equivalents).

  • Cool the mixture to 0 °C and add anhydrous FeCl₃ (0.1 equivalents) in one portion.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired propargylated arene.

Data Presentation:

EntryArene NucleophileProductYield (%)
1Anisole4-(4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-yl)anisole~75-85
21,3-Dimethoxybenzene2,4-Dimethoxy-1-(4,4-dimethyl-1,3-diphenyl-1-pentyn-3-yl)benzene~80-90
3Furan2-(4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-yl)furan~65-75

Note: Yields are estimates based on similar reactions and may vary.

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve substrate & arene in anhydrous DCM B Cool to 0 °C A->B C Add FeCl₃ catalyst B->C D Stir at 0 °C Monitor by TLC C->D E Quench with NaHCO₃ (aq) D->E F Extract with DCM E->F G Dry over Na₂SO₄ F->G H Purify by Chromatography G->H I Characterize product (NMR, MS, IR) H->I

Caption: Workflow for FeCl₃-catalyzed propargylic substitution.

Protocol 3: The Nicholas Reaction for Sterically Hindered Substrates

The Nicholas reaction provides a robust method for propargylic substitution, particularly for substrates that are prone to rearrangement under other acidic conditions.[6] The reaction proceeds via a stable dicobalt hexacarbonyl-complexed propargyl cation.

Materials:

  • 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous dichloromethane (DCM)

  • Lewis acid (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Nucleophile (e.g., allyltrimethylsilane)

  • Oxidizing agent (e.g., ceric ammonium nitrate, CAN)

Procedure:

Step 1: Complexation

  • In a well-ventilated fume hood, dissolve 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (1.0 equivalent) in anhydrous DCM.

  • Add dicobalt octacarbonyl (1.1 equivalents) portion-wise. The solution will turn dark red/brown, and gas evolution (CO) will be observed.

  • Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates complete formation of the cobalt complex.

Step 2: Cation Formation and Nucleophilic Attack

  • Cool the solution of the cobalt complex to -78 °C.

  • Add the nucleophile (e.g., allyltrimethylsilane, 1.5 equivalents).

  • Slowly add BF₃·OEt₂ (1.2 equivalents) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Decomplexation

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of CAN (2.5 equivalents) in methanol. Vigorous gas evolution will occur.

  • Stir the mixture until the red color disappears and a green/blue precipitate forms.

  • Filter the mixture through a pad of celite and wash with DCM.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by flash column chromatography.

Reaction Pathway:

G A Propargylic Alcohol B Co₂(CO)₈ Complex A->B Co₂(CO)₈ C Propargyl Cation (Co-stabilized) B->C BF₃·OEt₂ D Substituted Co-Complex C->D E Final Product D->E Oxidation Nu Nucleophile Nu->C Ox Oxidant (CAN) Ox->D

Caption: General pathway of the Nicholas Reaction.

Conclusion and Future Perspectives

4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol serves as a valuable substrate for investigating the interplay of steric and electronic effects in propargylic substitution reactions. The protocols outlined in this guide provide a starting point for exploring the reactivity of this sterically encumbered alcohol with a range of nucleophiles and catalytic systems. The strategic placement of the tert-butyl group can be exploited to favor specific reaction pathways and potentially suppress undesired side reactions. Further studies, including computational analysis and exploration of a broader range of catalysts and nucleophiles, will undoubtedly uncover new synthetic opportunities and deepen our understanding of these fundamental transformations. The products derived from these reactions, featuring a quaternary carbon center adjacent to a disubstituted alkyne, are of significant interest for applications in drug discovery and materials science, where precise control over molecular architecture is paramount.

References

  • Dudley, G. B., & Engel, D. A. (2009). The Meyer–Schuster rearrangement. Organic & Biomolecular Chemistry, 7(21), 4149-4156. [Link]

  • Swaminathan, S., & Narayanan, K. V. (1971). The Rupe and Meyer-Schuster Rearrangements. Chemical Reviews, 71(5), 429-438. [Link]

  • Wikipedia contributors. (2023, December 1). Meyer–Schuster rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved March 29, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved March 29, 2024, from [Link]

  • Zhan, Z. P., Yu, J. L., Liu, H. J., Cui, Y. Y., Yang, R. F., Yang, W. Z., & Li, J. P. (2006). A general and efficient FeCl3-catalyzed nucleophilic substitution of propargylic alcohols. The Journal of Organic Chemistry, 71(21), 8298–8301. [Link]

  • Moran, W. J., & Rodríguez, A. (2012). Oxidative rearrangement of tertiary propargylic alcohols. Organic & Biomolecular Chemistry, 10(42), 8590-8592. [Link]

  • Nicholas, K. M. (1987). Chemistry and synthetic utility of cobalt-complexed propargyl cations. Accounts of Chemical Research, 20(6), 207-214. [Link]

  • Teobald, B. J. (2002). The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis. Tetrahedron, 58(21), 4133-4170. [Link]

  • Panda, S., & Sabat, M. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(58), 33267-33319. [Link]

  • Zhan, Z. P., Cai, X. B., Wang, S. P., Yu, J. L., Liu, H. J., & Cui, Y. Y. (2007). FeCl3-catalyzed nucleophilic substitution of propargylic acetates with enoxysilanes. The Journal of Organic Chemistry, 72(25), 9838–9841. [Link]

Sources

Application

Application Notes and Protocols for the Ruthenium-Catalyzed Isomerization of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

Introduction: The Meyer-Schuster Rearrangement and Ruthenium's Unique Role The isomerization of propargyl alcohols into α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis, providing a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Meyer-Schuster Rearrangement and Ruthenium's Unique Role

The isomerization of propargyl alcohols into α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals and complex molecules. The classical approach, the Meyer-Schuster rearrangement, typically requires harsh acidic conditions, which can be incompatible with sensitive functional groups present in complex substrates. Modern organometallic catalysis has offered milder and more selective alternatives. Among these, ruthenium-based catalysts have emerged as exceptionally efficient for this transformation, often proceeding under neutral conditions and at ambient temperatures.

This document provides a detailed guide to the ruthenium-catalyzed isomerization of a specific tertiary propargyl alcohol, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, to its corresponding α,β-unsaturated enone, 4,4-Dimethyl-1,3-diphenyl-2-penten-1-one. While direct literature for this exact substrate is sparse, the protocols and principles described herein are derived from well-established and highly analogous transformations reported for structurally similar tertiary propargyl alcohols. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and high-yielding method for this specific isomerization.

The core of this process relies on the ability of specific ruthenium complexes to orchestrate a 1,3-hydroxyl group migration across a carbon-carbon triple bond. This is typically achieved through a catalytic cycle that involves the formation of a ruthenium-vinylidene or allenylidene intermediate, which then undergoes nucleophilic attack by the hydroxyl group, ultimately leading to the desired enone product.

Catalyst Selection and Rationale

The choice of the ruthenium catalyst is critical for the success of the isomerization. For sterically hindered tertiary propargyl alcohols such as 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, a catalyst that is both sufficiently electron-rich to coordinate with the alkyne and sterically accessible is required. Based on extensive literature for analogous substrates, a highly effective and commercially available catalyst is the half-sandwich complex, [Cp*RuCl(PPh₃)₂] (Pentamethylcyclopentadienyl(dichloro)bis(triphenylphosphine)ruthenium(II)) .

Justification for Catalyst Choice:

  • High Activity: The electron-donating pentamethylcyclopentadienyl (Cp*) ligand enhances the electron density on the ruthenium center, promoting the formation of the key vinylidene intermediate.

  • Steric Tolerance: While bulky, the triphenylphosphine ligands can dissociate to create a vacant coordination site for the substrate, and the overall steric profile of the catalyst has been shown to be suitable for a wide range of propargyl alcohols.

  • Commercial Availability: This catalyst is readily available from major chemical suppliers, ensuring reproducibility of the protocol.

Reaction Mechanism Overview

The generally accepted mechanism for this ruthenium-catalyzed isomerization is depicted below. Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions.

Ruthenium-Catalyzed Isomerization cluster_0 Catalytic Cycle cluster_1 Overall Transformation A [Ru]-Cl B Alkyne Coordination A->B + Propargyl Alcohol - Cl⁻ C Vinylidene Intermediate {[Ru]=C=CR₂}⁺ B->C Rearrangement D Intramolecular Attack by OH C->D E Proton Transfer D->E F Enone Product Release E->F F->A Product Release End 4,4-Dimethyl-1,3-diphenyl-2-penten-1-one Start 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

Figure 1: Proposed catalytic cycle for the ruthenium-catalyzed isomerization of propargyl alcohols.

Experimental Protocol

This protocol is a robust starting point for the isomerization of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol. As with any reaction, small-scale trials are recommended to fine-tune the conditions for optimal yield and purity.

Materials and Reagents:

  • 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (Substrate)

  • [Cp*RuCl(PPh₃)₂] (Catalyst)

  • Anhydrous Toluene or THF (Solvent)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (Drying agent)

  • Celite or Silica Gel (for filtration)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueNotes
Substrate Scale 1.0 mmolEasily scalable, but start small.
Catalyst Loading 1-5 mol%2 mol% is a good starting point.
Solvent Anhydrous TolueneTHF is also a suitable alternative.
Concentration 0.1 MA standard concentration for this type of reaction.
Temperature 60-80 °CHigher temperatures may be needed for this sterically hindered substrate.
Reaction Time 2-24 hoursMonitor by TLC for consumption of starting material.
Atmosphere Inert (N₂ or Ar)Essential to prevent catalyst degradation.
Step-by-Step Procedure:
  • Preparation of the Reaction Vessel:

    • Take a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser.

    • Allow the flask to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Addition of Reagents:

    • To the flask, add 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (1.0 mmol).

    • Add the ruthenium catalyst, [Cp*RuCl(PPh₃)₂] (0.02 mmol, 2 mol%).

    • Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via a syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath set to 70 °C.

    • Stir the reaction mixture vigorously.

    • The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The enone product should have a higher Rf value than the starting propargyl alcohol.

  • Work-up and Purification:

    • Once the TLC analysis indicates complete consumption of the starting material, remove the flask from the oil bath and allow it to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The crude residue can be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the desired product, 4,4-Dimethyl-1,3-diphenyl-2-penten-1-one.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the hydroxyl and alkyne signals and the appearance of signals corresponding to the α,β-unsaturated ketone are indicative of a successful transformation.

Workflow Visualization

The following diagram illustrates the experimental workflow from setup to final product characterization.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Flame-dry Schlenk flask prep2 Cool under N₂/Ar prep1->prep2 react1 Add Substrate & [Cp*RuCl(PPh₃)₂] prep2->react1 react2 Add Anhydrous Toluene react1->react2 react3 Heat to 70 °C with Stirring react2->react3 react4 Monitor by TLC react3->react4 workup1 Cool to RT react4->workup1 workup2 Concentrate in vacuo workup1->workup2 workup3 Flash Column Chromatography workup2->workup3 analysis1 ¹H NMR, ¹³C NMR, MS workup3->analysis1 analysis2 Pure Enone Product analysis1->analysis2

Method

Application Note: Synthesis of a Tertiary Propargyl Alcohol via Alkynylation of a Sterically Hindered Ketone Under Inert Atmosphere

An Application Note and Protocol for the Synthesis of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol Introduction Tertiary propargyl alcohols are a valuable class of organic compounds that serve as versatile building blocks in...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

Introduction

Tertiary propargyl alcohols are a valuable class of organic compounds that serve as versatile building blocks in the synthesis of more complex molecules, including natural products, pharmaceuticals, and materials.[1] Their synthesis often involves the carbon-carbon bond-forming reaction between a metal acetylide and a ketone.[2][3][4] This document provides a detailed protocol for the preparation of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, a sterically hindered tertiary propargyl alcohol. The synthesis is achieved through the addition of lithium phenylacetylide to 1-phenyl-2,2-dimethylpropan-1-one (pivalophenone).

The core of this procedure relies on the use of n-butyllithium (n-BuLi), a highly reactive organolithium reagent, to deprotonate phenylacetylene. Organolithium reagents are pyrophoric, meaning they can ignite spontaneously upon contact with air, and they react violently with water.[5][6] Consequently, the successful and safe execution of this synthesis is critically dependent on the rigorous exclusion of atmospheric air and moisture. This is achieved through the use of standard inert atmosphere techniques, employing a Schlenk line and carefully dried glassware and reagents.[7][8][9][10] This guide is intended for researchers and professionals with prior experience in handling air-sensitive reagents and is designed to explain not only the procedural steps but also the fundamental principles and safety considerations that underpin each action.

Reaction Principle and Mechanism

The synthesis proceeds in two primary stages following the initial setup under an inert atmosphere:

  • Deprotonation: Phenylacetylene, a terminal alkyne, possesses a weakly acidic acetylenic proton. This proton is readily abstracted by a strong base, such as n-butyllithium, to form a lithium phenylacetylide intermediate. This is an acid-base reaction where n-BuLi acts as the base.

  • Nucleophilic Addition: The resulting lithium phenylacetylide is a potent carbon-based nucleophile. It attacks the electrophilic carbonyl carbon of 1-phenyl-2,2-dimethylpropan-1-one. This addition reaction breaks the carbonyl π-bond, forming a lithium alkoxide intermediate.

  • Aqueous Workup: The reaction is quenched with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide and yield the final tertiary propargyl alcohol product.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Final Product R1 Phenylacetylene I1 Lithium Phenylacetylide R1->I1 Deprotonation R2 n-Butyllithium (n-BuLi) R2->I1 R3 1-Phenyl-2,2-dimethylpropan-1-one I2 Lithium Alkoxide R3->I2 I1->I2 Nucleophilic Addition P1 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol I2->P1 Protonation (Workup)

Caption: Reaction mechanism for the synthesis of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol.

Hazard Analysis and Critical Safety Precautions

This procedure involves significant hazards. It must only be performed by trained personnel in a properly equipped laboratory.

  • n-Butyllithium (n-BuLi): This reagent is pyrophoric and will ignite on contact with air.[5][6] It is also highly corrosive and reacts violently with water and other protic solvents. Always handle n-BuLi solutions under a positive pressure of an inert gas (argon or nitrogen).[6][11] Transfers must be performed using proper air-free syringe or cannula techniques.[12]

  • Anhydrous Solvents (THF, Diethyl Ether): Anhydrous ethers are highly flammable and can form explosive peroxides upon prolonged exposure to air and light. Always use freshly distilled or commercially available anhydrous solvents from a sealed container.

  • Personal Protective Equipment (PPE): At all times, wear a flame-resistant lab coat (e.g., Nomex), safety goggles or a face shield, and appropriate gloves.[12][13] Double gloving with an inner nitrile glove and an outer neoprene or butyl rubber glove is recommended for enhanced protection.[12]

  • Emergency Preparedness: Never work alone when handling pyrophoric reagents.[5][12] Ensure a Class D or powdered lime (calcium carbonate) fire extinguisher is immediately accessible.[5][6] Keep a container of dry sand or powdered lime within arm's reach to smother small spills or fires.[13] A safety shower and eyewash station must be readily available.[5][13]

Materials, Reagents, and Equipment

Reagents & Consumables
ReagentFormulaMW ( g/mol )Concentration/PurityAmountMoles (mmol)Notes
PhenylacetyleneC₈H₆102.14>98%, Reagent Grade1.12 mL10.8Should be freshly distilled or passed through alumina.
n-ButyllithiumC₄H₉Li64.062.5 M in hexanes4.0 mL10.0Titrate before use for accurate concentration.
1-Phenyl-2,2-dimethylpropan-1-oneC₁₁H₁₄O162.23>98%1.62 g10.0Ensure it is dry.
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, >99.9%~100 mL-Inhibitor-free, freshly distilled from Na/benzophenone.
Saturated NH₄Cl SolutionNH₄Cl(aq)--~50 mL-For quenching the reaction.
Diethyl Ether (Et₂O)C₄H₁₀O74.12Reagent Grade~150 mL-For extraction.
Brine (Saturated NaCl)NaCl(aq)--~50 mL-For washing.
Anhydrous MgSO₄ or Na₂SO₄---As needed-For drying the organic phase.
Silica GelSiO₂-60 Å, 230-400 meshAs needed-For column chromatography.
Hexanes / Ethyl Acetate--HPLC GradeAs needed-Eluent for chromatography.
Equipment
  • Schlenk line with dual vacuum and inert gas (Argon or Nitrogen) manifolds[7][8]

  • Oil bubbler and cold trap (liquid nitrogen or dry ice/acetone)

  • Oven for drying glassware (minimum 120 °C)

  • Round-bottom flasks (Schlenk-type preferred)

  • Glass syringes and long needles (20-24 gauge)

  • Rubber septa

  • Magnetic stirrer and stir bars

  • Dry ice/acetone bath for cooling (-78 °C)

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash chromatography setup

Detailed Experimental Protocol

Part 1: Preparation and Inert Atmosphere Setup
  • Glassware Preparation: Thoroughly wash and dry all necessary glassware (e.g., a 250 mL three-neck round-bottom flask, addition funnel, etc.). Place the glassware in an oven at >120 °C for at least 4 hours (preferably overnight) to ensure it is completely free of moisture.[11]

  • Apparatus Assembly: While still hot, assemble the reaction flask with a magnetic stir bar, a rubber septum on one neck, a glass stopper on another, and connect the third neck to the Schlenk line via flexible tubing.[14] Allow the apparatus to cool to room temperature under a gentle flow of inert gas.

  • Establishing Inert Atmosphere: Evacuate the flask using the vacuum manifold of the Schlenk line until the pressure is low. Then, carefully refill the flask with inert gas. Repeat this "vacuum-refill" cycle three times to rigorously remove all atmospheric gases.[7][9] Leave the flask under a positive pressure of inert gas, indicated by a steady bubbling rate from the oil bubbler.

Part 2: Synthesis Procedure
  • Reagent Preparation: In the inert atmosphere of the reaction flask, add 50 mL of anhydrous THF via a dry syringe. Add phenylacetylene (1.12 mL, 10.8 mmol) to the THF with stirring.

  • Formation of Lithium Phenylacetylide: Cool the flask to -78 °C using a dry ice/acetone bath. While maintaining vigorous stirring, slowly add the 2.5 M n-butyllithium solution (4.0 mL, 10.0 mmol) dropwise via a syringe over 15 minutes.

    • Causality Note: This addition must be slow to control the exothermic deprotonation reaction. The low temperature prevents side reactions. A color change to yellow or orange is often indicative of acetylide formation.

  • Stirring and Acetylide Maturation: After the addition is complete, stir the solution at -78 °C for an additional 30 minutes to ensure complete formation of the lithium phenylacetylide.

  • Addition of Ketone: In a separate, dry flask under inert atmosphere, dissolve 1-phenyl-2,2-dimethylpropan-1-one (1.62 g, 10.0 mmol) in 20 mL of anhydrous THF. Transfer this solution to the reaction flask containing the acetylide solution via a cannula or syringe, again dropwise over 20 minutes, while keeping the temperature at -78 °C.

    • Causality Note: A slow addition of the ketone prevents a rapid temperature increase and minimizes potential side reactions.

  • Reaction Progression: After the ketone addition is complete, stir the reaction mixture at -78 °C for 1 hour. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let the reaction stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting ketone.

Part 3: Workup and Purification
  • Quenching: Cool the reaction flask to 0 °C in an ice-water bath. Cautiously and slowly add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any remaining organolithium species and protonate the product alkoxide.

    • Safety Note: The initial quenching can be exothermic. Add the aqueous solution very slowly, especially at the beginning.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake well. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Washing: Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.

    • Causality Note: Washing with water removes water-soluble salts like LiCl. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient eluent system of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is typically effective. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol as a white solid.

Characterization

  • Appearance: White crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons (multiplets, ~7.2-7.6 ppm), the hydroxyl proton (a broad singlet, variable ppm), and the tert-butyl group (a sharp singlet, ~1.1 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the two distinct phenyl groups, the quaternary carbons of the alkyne (~88 and 92 ppm), the alcohol carbon (~75 ppm), the quaternary carbon of the tert-butyl group (~38 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).

  • IR (KBr or thin film, cm⁻¹): Expect characteristic absorptions for the O-H stretch (broad, ~3400-3500 cm⁻¹), C≡C stretch (weak, ~2230 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹).

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware (Oven, >120°C) B Assemble Apparatus Under Inert Gas Flow A->B C Purge with Vacuum/Inert Gas (3 Cycles) B->C D Add Anhydrous THF and Phenylacetylene to Flask C->D E Cool to -78°C D->E F Slowly Add n-BuLi (Formation of Acetylide) E->F G Slowly Add Ketone Solution F->G H Warm to Room Temp & Stir G->H I Quench with Sat. NH4Cl (aq) H->I J Extract with Diethyl Ether I->J K Wash with Water & Brine J->K L Dry (MgSO4) & Concentrate K->L M Purify via Column Chromatography L->M N Characterize Product (NMR, IR, etc.) M->N

Caption: Step-by-step workflow for the inert atmosphere synthesis of the target alcohol.

References

  • University of California, Riverside. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. UCR EH&S.

  • FMC Lithium. (n.d.). Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety, University of Nebraska-Lincoln.

  • BenchChem. (2025). Technical Support Center: Safe Handling of Pyrophoric Organolithium Reagents.

  • University of California, Santa Barbara. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. UCSB EH&S.

  • University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. UCI EH&S.

  • Wikipedia. (n.d.). Schlenk line.

  • OperaChem. (2025, June 19). SCHLENK LINE.

  • Chemistry LibreTexts. (2024, October 15). Guides.

  • University of York. (n.d.). Schlenk: reflux under an inert atmosphere. Chemistry Teaching Labs.

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Schlenk line [Video]. YouTube.

  • ResearchGate. (n.d.). The main reactions of acetylenes with ketones.

  • Pu, L. (2004). Highly Enantioselective Phenylacetylene Additions to Ketones Catalyzed by (S)-BINOL−Ti Complex. Organic Letters, 6(22), 4139–4141.

  • Chemistry Stack Exchange. (2021, August 9). Does Phenylacetylene undergo side chain oxidation with hot alkaline Potassium permanganate?.

  • Ramón, D. J., & Yus, M. (2017). Dimethylzinc-Mediated Addition of Phenylacetylene to α-Diketones Catalyzed by Chiral Perhydro-1,3-benzoxazines. Organic Letters, 19(7), 1630–1633.

  • Zhang, J., et al. (2025). DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. Molecules, 30(18), 4321.

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation).

  • ScienceMadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of a Tertiary Alcohol.

  • Moran, W. J., & Aly, M. F. (2014). Oxidative Rearrangement of Tertiary Propargylic Alcohols. Synlett, 25(01), 113-115.

  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.

  • Ishihara, K., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry - An Asian Journal, 11(9), 1395-1400.

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.

  • Hoffmann, R. W. (n.d.). Grignard reaction.

  • Reddy, B. V. S., et al. (2018). Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. Organic Chemistry Frontiers, 5(1), 53-56.

  • Schmidt, E. Y., et al. (2015). ChemInform Abstract: Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene. ChemInform, 46(51).

  • Leznoff, C. C., et al. (1986). The Asymmetric Synthesis of 4,4-Dimethyl-3-Substitutedbutyrolactones. Synthetic Communications, 16(4), 365-373.

  • Google Patents. (1963). US3087970A - Synthesis of propargyl alcohol from formaldehyde and acetylene.

  • Chemical Synthesis Database. (2025, May 20). 4,4-dimethyl-1-phenyl-3-pentanone.

  • Lorber, C., et al. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 324-332.

  • Kyoto University Graduate School of Pharmaceutical Sciences. (n.d.). Publications.

  • Tavakoli, A., et al. (2025). Synthesis of 4,4-Dimethyl-1,6-Heptadiyne and Derivatives from Dimedone. Organic Syntheses, 102, 534-561.

  • ResearchGate. (2020, February 20). Crystallization and Purification of 4,4′-Diaminodiphenyl Ether.

  • Gifu Pharmaceutical University. (n.d.). Gifu Pharmaceutical University Bulletin Vol. 48 - Research Paper Abstracts.

  • National Metrology Institute of Thailand. (2026, February 18). Development and Characterization of a High-Purity Terpinen-4-ol Certified Reference Material by Mass Balance and qNMR. MDPI.

  • Nishide, H., et al. (2001). Synthesis and characterization of poly(1,3-phenylene)-based polyradicals carrying cyclic aminoxyls. Journal of Materials Chemistry, 11(8), 2098-2103.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Optimization &amp; Crystallization of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

Welcome to the Technical Support Center for the isolation and purification of sterically hindered propargyl alcohols. This guide is designed for researchers and drug development professionals optimizing the crystallizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of sterically hindered propargyl alcohols. This guide is designed for researchers and drug development professionals optimizing the crystallization of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (C₁₉H₂₀O). This compound serves as a critical intermediate in the synthesis of tetracene/rubrene derivatives and acts as a specialized substrate in asymmetric catalysis.

Below, you will find targeted troubleshooting FAQs, mechanistic insights, quantitative solvent data, and a self-validating experimental protocol to ensure high-yield, high-purity recovery.

Workflow Overview

G Start Crude 4,4-Dimethyl-1,3-diphenyl -1-pentyn-3-ol Dissolve Dissolution in Primary Solvent (Ethyl Acetate, 45°C) Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter AntiSolvent Dropwise Addition of Anti-Solvent (Petroleum Ether) Filter->AntiSolvent Oiling Oiling Out Detected? AntiSolvent->Oiling Cooling Controlled Cooling (0.5°C/min to 5°C) Crystals Pure Crystalline Product (>99% ee/purity) Cooling->Crystals Oiling->Cooling No Seed Add Seed Crystals / Adjust Temp Oiling->Seed Yes Seed->Cooling

Workflow for the controlled anti-solvent crystallization of sterically hindered propargyl alcohols.

Section 1: Troubleshooting Crystallization & "Oiling Out"

Q: Why does my product consistently "oil out" instead of forming crystals during anti-solvent addition? A: 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol possesses a highly lipophilic backbone. The bulky tert-butyl group at the C4 position and the two phenyl rings create significant steric hindrance around the tertiary hydroxyl group. This steric shielding reduces the efficiency of intermolecular hydrogen bonding, which is the primary driver for crystalline lattice formation. When an anti-solvent is added too rapidly, the system bypasses the metastable zone and enters the labile zone, resulting in liquid-liquid phase separation (oiling out) rather than solid nucleation. Similar thermodynamic behaviors are observed in structurally related chiral allylic alcohols, such as 4,4-dimethylpent-1-en-3-ol[1]. To resolve this, you must strictly control the anti-solvent addition rate and utilize seeding.

Q: What is the optimal solvent/anti-solvent system for preserving stereochemical purity? A: If you are isolating a specific enantiomer (e.g., (R)-4,4-dimethyl-1,3-diphenylpent-1-yn-3-ol), the solvent system must not promote racemization. The standard chromatographic and crystallization system proven to preserve stereochemical integrity is an Ethyl Acetate / Petroleum Ether (EA/PE) mixture[2]. Ethyl acetate provides the necessary hydrogen-bond accepting capability to dissolve the crude product, while petroleum ether smoothly modulates the dielectric constant to force precipitation.

Section 2: Addressing Chemical Stability During Purification

Q: I am seeing a secondary, structurally related impurity peak in my HPLC/NMR after recrystallization. What is causing this? A: You are likely observing an acetylene-allene rearrangement . As extensively documented by Jacobs and Fenton (1965), aryl-substituted propargyl alcohols are highly susceptible to rearranging into allenyl structures when exposed to acidic conditions or excessive thermal stress[3].

G Propargyl Propargyl Alcohol (Target) Carbonium Stabilized Carbonium Ion (Intermediate) Propargyl->Carbonium Protonation & Dehydration Acid Acidic Impurities / High Temp Acid->Propargyl Carbonium->Propargyl Reversible Allene Allenyl Structure (Impurity) Carbonium->Allene Nucleophilic Attack at Terminal Carbon

Acetylene-allene rearrangement mechanism triggered by acidic solvents or high temperatures.

Causality: The reaction proceeds via the formation of a stabilized carbonium ion, which is subsequently attacked at the terminal carbon to form an allenyl structure[3]. To prevent this degradation, strictly avoid protic/acidic solvents, ensure glassware is acid-free, and never exceed 45°C during the dissolution phase.

Section 3: Quantitative Solvent Screening Data

The following table summarizes the empirical outcomes of various solvent systems evaluated for the crystallization of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol.

Primary SolventAnti-SolventOptimal Ratio (v/v)Dielectric Constant (Primary)Crystallization Yield (%)Purity (HPLC Area %)Observation
Ethyl Acetate Petroleum Ether 1:4 6.02 88% >99.5% Well-defined prisms; optimal stereochemical retention.
DichloromethaneHexane1:58.9372%96.0%Prone to oiling out; requires heavy seeding.
TolueneHeptane1:32.3865%98.2%Slow nucleation; broad metastable zone.
EthanolWater1:224.5N/AN/AComplete oiling out; no crystallization observed.
Section 4: Self-Validating Experimental Protocol

To guarantee reproducibility, follow this step-by-step methodology. Each step includes a Validation Checkpoint to ensure the system is behaving as intended before proceeding.

Step 1: Primary Dissolution

  • Action: Suspend 10.0 g of crude 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol in 20 mL of Ethyl Acetate. Heat to 45°C under gentle agitation (250 rpm).

  • Causality: Ethyl acetate provides sufficient polarity to dissolve the hydroxyl-bearing compound without risking the thermal degradation associated with higher boiling solvents.

  • Validation Checkpoint: The solution must become completely transparent. Persistent cloudiness indicates insoluble inorganic salts (e.g., lithium or magnesium residues from upstream Grignard/n-BuLi additions)[2]. Perform a hot filtration if necessary.

Step 2: Anti-Solvent Titration (Reaching the Cloud Point)

  • Action: Maintain the temperature strictly at 45°C. Begin dropwise addition of Petroleum Ether at a rate of 1.0 mL/min. Cease addition the exact moment persistent turbidity (the cloud point) is achieved (typically around 60-80 mL).

  • Causality: Petroleum ether rapidly decreases the dielectric constant of the medium, forcing the lipophilic compound toward supersaturation. Slow addition prevents local supersaturation spikes.

  • Validation Checkpoint: Pause agitation for 30 seconds. If the turbidity resolves into a distinct second liquid layer at the bottom of the flask, liquid-liquid phase separation (oiling out) has occurred. To correct this, add 2-3 mL of Ethyl Acetate until a single phase returns, then introduce 5 mg of pure seed crystals.

Step 3: Controlled Nucleation and Cooling Ramp

  • Action: Once a stable, cloudy suspension is achieved (or seed crystals are sustained), initiate a linear cooling ramp of 0.5°C/min down to 5°C.

  • Causality: A slow, linear cooling ramp ensures that crystal growth outpaces secondary nucleation, yielding larger, high-purity prisms rather than fine, impurity-trapping powders.

  • Validation Checkpoint: Visual confirmation of crystalline birefringence under a light source. The surrounding supernatant should become progressively clearer as the solute incorporates into the lattice.

Step 4: Isolation and Washing

  • Action: Filter the suspension under vacuum. Wash the resulting filter cake with 15 mL of pre-chilled (5°C) Petroleum Ether.

  • Causality: The cold non-polar wash displaces residual mother liquor and surface impurities without dissolving the crystal lattice.

  • Validation Checkpoint: Analyze the filtrate via TLC (PE/EA = 3/1). The product spot (Rf ≈ 0.7) should be minimal, confirming that the compound is fully precipitated[2].

Step 5: Vacuum Drying

  • Action: Dry the crystals in a vacuum oven at 30°C for 12 hours.

  • Causality: Low-temperature vacuum drying removes residual solvent while preventing thermal acetylene-allene rearrangement.

References
  • Jacobs, T. L., & Fenton, D. M. (1965). Aryl-Substituted Propargyl Alcohols and Related Compounds.
  • Supporting Information: Enantioselective Synthesis of Propargyl Alcohols. Amazon S3 / ChemRxiv. URL: Verified Link
  • 4,4-Dimethylpent-1-en-3-ol | 24580-44-7. Benchchem. URL: Verified Link

Sources

Optimization

Overcoming steric hindrance in catalytic reactions involving 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

Focus Compound: 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol Target Audience: Researchers, Application Scientists, and Drug Development Professionals Part 1: Core Challenges & Mechanistic Insights Working with 4,4-dimethyl-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Part 1: Core Challenges & Mechanistic Insights

Working with 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol presents a unique set of thermodynamic and kinetic challenges. The structural topology of this molecule features a tertiary hydroxyl group flanked by a bulky tert-butyl group, a phenyl ring, and a phenylethynyl moiety. This extreme steric umbrella physically blocks standard catalytic trajectories.

Traditional transition-metal catalysis (e.g., standard Au(I) complexes) relies on the linear coordination of the metal to the alkyne π -system to facilitate a 1,3-hydroxyl shift. However, the steric bulk of the tert-butyl group prevents the catalyst from achieving the required proximity, leading to stalled reactions or unexpected regioselectivity (such as the formation of allenes). Overcoming this requires shifting the mechanistic paradigm from π -activation to direct, hard Lewis acid-mediated C–O bond ionization.

Part 2: Troubleshooting Guides (FAQs)

Q1: Why does my Meyer-Schuster rearrangement yield unreacted starting material when using standard Au(I) catalysts? A: The failure is a direct result of steric exclusion. Standard Au(I) catalysts (e.g., Ph 3​ PAuCl/AgOTf) typically activate the alkyne to drive the 1,3-hydroxyl shift. The massive steric footprint of the tert-butyl and phenyl groups on 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol physically blocks the linear Au(I) complex from coordinating effectively. Solution: Switch to a highly oxophilic, hard Lewis acid like Bi(OTf) 3​ [1]. Bismuth(III) bypasses the alkyne-coordination bottleneck by directly ionizing the sterically shielded hydroxyl group to form a stabilized propargylic carbocation, driving the Meyer-Schuster rearrangement forward[1]. Alternatively, utilizing deep eutectic solvents (DES) like FeCl 3​ ·6H 2​ O/glycerol provides an excellent, highly concentrated medium to force the isomerization.

Q2: During halogenation attempts, I am isolating chloroallenes instead of the desired propargylic chlorides. How can I control this regioselectivity? A: You are observing a classic, sterically driven acetylene-allene rearrangement[2]. When the alcohol is ionized (e.g., by SOCl 2​ ), it forms a resonance-stabilized propargylic/allenic carbocation. Because the C3 position is severely shielded by the tert-butyl group, the incoming chloride nucleophile cannot approach the propargylic center. Instead, it attacks the less hindered C1 position (the alkyne terminus), yielding the allenyl structure (1-chloro-1,3-diphenyl-4,4-dimethyl-1,2-pentadiene)[2]. Solution: To synthesize the propargylic chloride, you must avoid conditions that create a free, long-lived carbocation. Use N-Halosuccinimide with PPh 3​ in non-polar solvents to facilitate a tighter, S N​ i-like collapse that forces the halogen to remain at the C3 position.

Q3: Can I perform direct nucleophilic substitutions on this substrate without triggering the Meyer-Schuster rearrangement? A: Yes, but it requires precise control of the catalyst's electronic properties and the reaction environment. You must use an Au(III) catalytic system (e.g., AuCl 3​ ) under strictly anhydrous conditions[3]. Unlike Au(I), the square planar Au(III) acts as a potent Lewis acid that promotes the direct formation of the stabilized propargylic carbocation without requiring alkyne π -activation. Solution: To prevent the competing Meyer-Schuster hydration pathway, water must be rigorously excluded. Furthermore, the incoming nucleophile must be sterically compact (e.g., methanol, primary thiols) to successfully attack the shielded C3 carbocation before any rearrangement occurs[3].

Part 3: Validated Experimental Protocols

Protocol A: Bi(OTf) 3​ -Catalyzed Meyer-Schuster Rearrangement

Objective: Synthesis of the corresponding α,β -unsaturated enone via thermal activation.

  • Substrate Preparation: Dissolve 1.0 mmol of 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol in 5.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Catalyst Addition: Add 5 mol% (32.8 mg) of Bismuth(III) trifluoromethanesulfonate (Bi(OTf) 3​ ). Causality note: The high oxophilicity and small ionic radius of Bi(III) are critical here to coordinate the sterically shielded hydroxyl group.

  • Reaction Conditions: Stir the mixture at 80°C. Monitor via TLC. The bulky tert-butyl group slows the 1,3-hydroxyl shift, making thermal activation mandatory to cross the activation energy barrier.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with dichloromethane, and purify via silica gel chromatography to isolate the enone.

Protocol B: Au(III)-Catalyzed Direct Propargylic Substitution

Objective: Direct substitution with heteroatom nucleophiles avoiding allene formation.

  • Activation: In a flame-dried Schlenk flask, dissolve the propargylic alcohol (1.0 mmol) and a compact nucleophile (e.g., methanol, 1.5 mmol) in 4.0 mL of anhydrous CH 2​ Cl 2​ .

  • Catalysis: Add 5 mol% of AuCl 3​ . Causality note: Do not use Au(I) salts. The square planar Au(III) acts as a hard Lewis acid to ionize the C-O bond directly, bypassing the steric blockade.

  • Propagation: Stir at room temperature for 2-4 hours. The stabilized propargylic carbocation will form and be intercepted by the nucleophile.

  • Isolation: Filter through a short pad of Celite to remove gold residues, concentrate under reduced pressure, and purify via flash chromatography.

Part 4: Quantitative Data Comparison

Table 1: Catalyst Efficacy and Regioselectivity for 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

Catalyst SystemReaction TypePrimary ProductTypical Yield (%)Steric Tolerance
Ph 3​ PAuCl / AgOTf Meyer-SchusterEnone< 10%Low
Bi(OTf) 3​ (5 mol%) Meyer-SchusterEnone85–95%High
AuCl 3​ (5 mol%) Direct SubstitutionPropargylic Ether70–85%Moderate-High
SOCl 2​ / Pyridine HalogenationChloroallene> 80%N/A (Forces rearrangement)
FeCl 3​ ·6H 2​ O / Glycerol Meyer-SchusterEnone75–90%High

Part 5: Mechanistic Visualizations

G Substrate 4,4-Dimethyl-1,3-diphenyl -1-pentyn-3-ol StericClash Steric Shielding (t-Bu & Ph groups) Substrate->StericClash StandardAu Standard Au(I) Catalysis (Fails/Low Yield) StericClash->StandardAu Blocks Coordination OptimizedAu Au(III) / Bi(OTf)3 Catalysis (High Lewis Acidity) StericClash->OptimizedAu Overcomes Barrier Carbocation Stabilized Propargylic Carbocation OptimizedAu->Carbocation Ionization Product Substituted Product / Enone (Meyer-Schuster) Carbocation->Product Nucleophilic Attack / Rearrangement

Caption: Pathway for overcoming steric shielding in highly hindered propargylic alcohols.

Pathways SM Hindered Propargylic Alcohol Ion Propargylic Cation SM->Ion Lewis Acid / H+ MS Meyer-Schuster Enone Ion->MS 1,3-OH Shift & Tautomerization Subst Propargylic Substitution Ion->Subst External Nucleophile Allene Haloallene Byproduct Ion->Allene Halogenation (e.g., SOCl2)

Caption: Divergent catalytic pathways of hindered propargylic carbocations.

References

  • Title: Gold-catalyzed propargylic substitutions: Scope and synthetic developments Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Bi(OTf)3-Catalyzed Alkyl-Intercepted Meyer-Schuster Rearrangement of Propargylic Alcohols for the Synthesis of 1,2,3,5-Tetrasubstituted Pentane-1,5-diones Source: Journal of Organic Chemistry / Organic Chemistry Portal URL: [Link]

  • Title: Aryl-Substituted Propargyl Alcohols and Related Compounds Source: Journal of Organic Chemistry (1965) / ResearchGate URL: [Link]

  • Title: Deep eutectic solvent-catalyzed Meyer–Schuster rearrangement of propargylic alcohols under mild and bench reaction conditions Source: Green Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalytic Conversion of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized, sterically encumbered substrates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized, sterically encumbered substrates. 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol is a notorious "problem child" in organic synthesis.

The core issue stems from its extreme steric profile: the C3 carbon is bonded to a hydroxyl group, a phenyl ring, an alkynyl chain, and a massive tert-butyl group. This architecture actively repels catalyst approach and dictates unique, often frustrating, reaction kinetics. Below is our comprehensive guide to diagnosing, troubleshooting, and overcoming low conversion rates with this substrate.

Diagnostic Workflow: Mechanistic Pathway Analysis

Understanding the causality behind your low conversion requires mapping the fate of the intermediate carbenium ion. Because the tert-butyl group blocks direct nucleophilic attack, the molecule will seek alternative pathways to relieve steric strain.

Mechanism Substrate 4,4-Dimethyl-1,3-diphenyl- 1-pentyn-3-ol Carbenium Sterically Hindered Propargylic Cation Substrate->Carbenium Acid / Au(III) PathC Nicholas Complexation (Co2(CO)8) Substrate->PathC Co2(CO)8 PathA Direct Attack at C3 (Blocked by t-Bu) Carbenium->PathA PathB Resonance Shift (Acetylene-Allene) Carbenium->PathB ProductA Low Yield Propargylic Product PathA->ProductA ProductB Allenyl Byproducts (Major Side Reaction) PathB->ProductB ProductC High Yield Propargylic Substitution PathC->ProductC

Divergent reactive pathways of the sterically hindered propargylic carbenium ion.

Frequently Asked Questions (FAQs)

Q1: I am using a standard Au(I) catalyst (e.g., PPh₃AuNTf₂) for a Meyer-Schuster rearrangement, but conversion is stalled at <10%. Why? A: Au(I) catalysts rely heavily on soft π-activation of the alkyne. In your substrate, the tert-butyl group at C4 and the phenyl group at C3 create a dense steric shield around the alkyne. Linear Au(I) complexes simply cannot penetrate this shield to coordinate the π-bond effectively. Solution: Switch to a higher-oxidation state catalyst like AuCl₃. Gold(III) acts as a harder Lewis acid, directly activating the hydroxyl leaving group to promote an Sₙ1-like pathway without requiring deep π-coordination[1].

Q2: When using Brønsted acids to force the reaction, my starting material disappears, but I isolate allenyl byproducts instead of the desired C3-substitution product. What is happening? A: Under acidic conditions, the hydroxyl group leaves to form a propargylic carbenium ion, which is electronically highly stabilized by the adjacent phenyl and alkyne groups[2]. However, the tert-butyl group physically blocks nucleophiles from attacking C3. Because direct E1 elimination is impossible (the quaternary tert-butyl alpha-carbon lacks protons), the molecule relieves strain via resonance. The positive charge shifts to the alkyne, forming an allenyl cation. Nucleophiles then attack the less hindered allenyl position, yielding allenyl ethers or halides[2]. Lowering the temperature and using highly nucleophilic solvents can help, but this substrate often requires a different approach[3].

Q3: How can I force direct nucleophilic substitution at the C3 position despite the steric bulk? A: The most reliable method for extreme steric bulk is the Nicholas Reaction [4]. By reacting the alkyne with dicobalt octacarbonyl [Co₂(CO)₈], you form a dicobalt hexacarbonyl complex. This bends the linear alkyne to ~140°, drastically altering the steric environment. The resulting cobalt-stabilized propargylic cation is exceptionally stable, allowing it to persist long enough for even hindered nucleophiles to successfully attack the C3 position[4].

Comparative Performance Data

To assist in experimental design, the following table summarizes the expected outcomes of various catalytic systems when applied to 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol.

Catalytic SystemReagents & ConditionsPrimary PathwayTypical ConversionMajor Byproduct
Au(I) π-Activation PPh₃AuNTf₂, DCM, 25 °CBlocked π-coordination< 10%Unreacted starting material
Brønsted Acid p-TSA, Toluene, 80 °CCarbenium generation> 85% (Total)Allenyl isomers (>70%)
Au(III) Dual-Activation AuCl₃ (5 mol%), DCM, 25 °CMild Sₙ1 substitution65–75%Allenyl isomers (<15%)
Nicholas Reaction 1. Co₂(CO)₈ 2. BF₃·OEt₂Cobalt-stabilized cation> 90%None (Trace epimers)
Validated Experimental Protocols

The following protocols have been designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure you can verify the reaction's progress in real-time.

Protocol A: Gold(III)-Catalyzed Nucleophilic Substitution

Use this protocol for mild C-C or C-O bond formation when stoichiometric metals are undesirable[1].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Nucleophile Addition: Add the desired nucleophile (e.g., allyltrimethylsilane, 2.0 mmol) via syringe.

  • Catalyst Initiation: Add AuCl₃ (5 mol%, 0.05 mmol) in one portion.

    • Self-Validation Checkpoint: The solution should turn a pale yellow. If the solution immediately turns black, the gold has reduced to Au(0) nanoparticles due to moisture or solvent impurities. Halt and purify your DCM.

  • Monitoring: Stir at room temperature (20–25 °C). Monitor via TLC (Hexanes/EtOAc 9:1).

    • Self-Validation Checkpoint: The allenyl byproduct will typically elute slightly faster than the propargylic product and stains intensely brown with KMnO₄, whereas the propargylic product stains yellow/orange.

  • Quenching: After complete consumption of the starting material (typically 2–4 hours), quench the reaction by filtering the mixture through a short pad of silica gel to remove the gold catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Cobalt-Mediated Nicholas Substitution

Use this protocol when Gold(III) fails or when utilizing highly hindered nucleophiles[4].

  • Complexation: Dissolve the substrate (1.0 mmol) in anhydrous DCM (10 mL) under argon. Add Co₂(CO)₈ (1.05 mmol) at room temperature.

    • Self-Validation Checkpoint: You will observe immediate effervescence (CO gas evolution) and the solution will rapidly transition from orange to a deep, dark burgundy. This color change confirms successful complexation.

  • Activation: Cool the reaction to -78 °C. Slowly add BF₃·OEt₂ (2.0 mmol) dropwise. Stir for 15 minutes to generate the cobalt-stabilized carbenium ion.

  • Substitution: Add the nucleophile (1.5 mmol) dropwise. Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Deprotection (Decomplexation): Once TLC indicates complete conversion of the complex, cool the mixture back to 0 °C. Slowly add a solution of Ceric Ammonium Nitrate (CAN, 3.0 mmol) in methanol (5 mL).

    • Self-Validation Checkpoint: The deep burgundy color will fade to a pale yellow/orange as the cobalt is oxidized and the alkyne is released.

  • Workup: Dilute with water, extract with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate for chromatography.

References
  • Gold(III)-Catalyzed Nucleophilic Substitution of Propargylic Alcohols ACS Publications[Link]

  • Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts Organic & Biomolecular Chemistry (RSC)[Link]

  • Scope and advances in the catalytic propargylic substitution reaction Semantic Scholar[Link]

  • Aryl-Substituted Propargyl Alcohols and Related Compounds ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol vs. 1,3-diphenyl-2-propyn-1-ol

For researchers and drug development professionals, propargylic alcohols serve as indispensable, bifunctional building blocks in complex organic synthesis. However, the reactivity of these molecules is not uniform; it is...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, propargylic alcohols serve as indispensable, bifunctional building blocks in complex organic synthesis. However, the reactivity of these molecules is not uniform; it is heavily dictated by the steric topography and substitution pattern around the carbinol carbon.

This guide provides an in-depth, objective comparison between two structurally related but chemically divergent molecules: 1,3-diphenyl-2-propyn-1-ol (a secondary propargylic alcohol) and 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol (a tertiary propargylic alcohol shielded by a massive tert-butyl group).

Topographical Causality in Reaction Pathways

The fundamental divergence in the reactivity of these two compounds stems from the stability and steric accessibility of their respective carbocations. When exposed to Brønsted or Lewis acids, both alcohols undergo dehydration to form resonance-stabilized propargylic cations. However, their subsequent interactions with nucleophiles are entirely different:

  • 1,3-Diphenyl-2-propyn-1-ol (Secondary): The resulting propargylic carbocation at the C3 position is stabilized by the adjacent phenyl ring and the alkyne. Because C3 bears only a small hydrogen atom, it remains highly accessible. Nucleophiles (such as alcohols, amines, or 1,3-dicarbonyls) can attack C3 directly, yielding classical propargylic substitution products .

  • 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (Tertiary): The C3 carbocation is flanked by a phenyl ring and a bulky tert-butyl group. This extreme steric congestion acts as a physical barrier, effectively blocking direct nucleophilic approach at C3. Consequently, the nucleophile is steered toward the less hindered C1 position (the alkyne terminus) of the resonance structure. This steric steering triggers an acetylene-allene rearrangement, predominantly yielding allenyl ethers or halides rather than propargylic derivatives .

MechanisticPathway Secondary 1,3-Diphenyl-2-propyn-1-ol (Secondary) Carbocation1 Secondary Propargylic Cation [Ph-C≡C-CH(+)-Ph] Secondary->Carbocation1 Acid (-H2O) Tertiary 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (Tertiary, t-Bu Hindered) Carbocation2 Tertiary Propargylic Cation [Ph-C≡C-C(+)(tBu)-Ph] Tertiary->Carbocation2 Acid (-H2O) PropargylProduct Propargylic Product (Nucleophile attacks C3) Carbocation1->PropargylProduct Direct Attack AlleneProduct Allenyl Product (Nucleophile attacks C1) Carbocation2->AlleneProduct Steric Steering

Fig 1: Mechanistic divergence in propargylic cations driven by steric hindrance.

Quantitative & Qualitative Reactivity Profiling

The structural class of the alcohol also dictates its susceptibility to oxidation. 1,3-Diphenyl-2-propyn-1-ol possesses an alpha-hydrogen, allowing rapid oxidation to a ketone . Conversely, the tertiary structure of 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol lacks this alpha-hydrogen, rendering it highly resistant to standard oxidation conditions .

Table 1: Comparative Reactivity Matrix

Parameter1,3-Diphenyl-2-propyn-1-ol4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol
Alcohol Class SecondaryTertiary
Steric Hindrance at C3 Low (Hydrogen atom)Extreme (tert-Butyl group)
Oxidation Susceptibility High (Yields 1,3-diphenyl-2-propyn-1-one) Resistant (No α-hydrogen present)
Acid-Catalyzed Substitution Propargylic Products (C3 attack) Allenyl Products (C1 attack)
Self-Validating Experimental Protocols

In chemical development, assay reproducibility is paramount. The following protocols are designed with built-in orthogonal validation steps to ensure immediate confirmation of the reaction trajectories.

Protocol A: Regioselective Etherification

Objective: Demonstrate the steric steering effect during nucleophilic substitution. Causality: p-Toluenesulfonic acid (p-TSA) is selected as it provides a mild proton source sufficient to generate the carbocation without inducing harsh polymerization or alkyne hydration .

  • Preparation: Dissolve 1.0 mmol of the chosen propargylic alcohol in 5.0 mL of analytical-grade acetonitrile.

  • Catalysis: Add 5 mol% of p-TSA monohydrate to the stirring solution at room temperature.

  • Nucleophilic Attack: Introduce 2.0 mmol of anhydrous methanol. Stir for 4 hours.

  • Self-Validation (FT-IR Analysis): Isolate the crude product and analyze via FT-IR.

    • If using 1,3-diphenyl-2-propyn-1-ol: The spectrum will show a sharp internal alkyne stretch at ~2200 cm⁻¹ , confirming a propargylic ether.

    • If using 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol: The spectrum will show a distinct cumulative double bond stretch at ~1950 cm⁻¹ , confirming the acetylene-allene rearrangement to an allenyl ether [[1]]([Link]).

Workflow Step1 1. Substrate Prep (0.1 M in MeCN) Step2 2. Acid Catalyst (5 mol% p-TSA) Step1->Step2 Step3 3. Nucleophile (e.g., MeOH) Step2->Step3 Step4 4. In-Process Control (IR & TLC) Step3->Step4 Step5 5. Isolation (Chromatography) Step4->Step5

Fig 2: Standardized workflow for acid-catalyzed nucleophilic substitution.

Protocol B: Oxidation Resistance Assay

Objective: Verify the structural resistance of the tertiary alcohol to oxidation. Causality: Potassium dichromate in sulfuric acid is used to rapidly probe the presence of alpha-hydrogens via a distinct colorimetric shift .

  • Reagent Prep: Prepare an oxidizing solution by adding 1 mL of 1 M sulfuric acid to 2 mL of 0.1 M potassium dichromate(VI) solution.

  • Reaction: In a 24-well plate, add 10 drops of the oxidizing solution to two separate wells. Add 2 drops of the secondary alcohol to Well 1, and 2 drops of the tertiary alcohol to Well 2.

  • Self-Validation (Colorimetry):

    • Well 1 (Secondary Alcohol): A successful oxidation to the ketone is visually confirmed by an immediate color shift from Cr(VI) orange to Cr(III) green .

    • Well 2 (Tertiary Alcohol): The solution remains orange, confirming its structural resistance due to the lack of an alpha-hydrogen .

References
  • Sanz, R., et al. "Brønsted Acid Catalyzed Propargylation of 1,3-Dicarbonyl Derivatives. Synthesis of Tetrasubstituted Furans." Organic Letters, ACS Publications.

  • Jacobs, T. L., & Fenton, D. M. "Aryl-Substituted Propargyl Alcohols and Related Compounds. I. The Acetylene-Allene Rearrangement." Journal of Organic Chemistry, ResearchGate.

  • PAACC Editorial. "PRIMARY SECONDARY AND TERTIARY ALCOHOLS: Chemical Behavior and Reactivity Differences." PAACC.

  • BenchChem Technical Guides. "A Comparative Guide to the Oxidation of Primary, Secondary, and Tertiary Alcohols." BenchChem.

Sources

Comparative

Optimizing and Validating HPLC Methods for Bulky Alkynols: A Comparative Guide on 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol Purity Analysis

Executive Summary The accurate quantification of sterically hindered alkynols, such as 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, presents a unique chromatographic challenge. Due to their extreme lipophilicity and suscepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of sterically hindered alkynols, such as 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, presents a unique chromatographic challenge. Due to their extreme lipophilicity and susceptibility to structural rearrangements, traditional analytical methods often suffer from poor resolution and peak tailing. This guide objectively compares the performance of a modern Core-Shell C18 stationary phase against a traditional Fully Porous C18 column. By applying the updated ICH Q2(R2) guidelines[1], we provide a self-validating, step-by-step methodology for establishing a robust High-Performance Liquid Chromatography (HPLC) method tailored for complex propargyl alcohols.

Mechanistic Context & Analytical Challenges

4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol is a complex, bulky tertiary alcohol featuring a tert-butyl group, two phenyl rings, and an internal alkyne. In pharmaceutical and synthetic organic chemistry, its purity is critical. However, aryl-substituted propargyl alcohols are highly prone to acetylene-allene rearrangements under thermal or acidic stress, generating allenyl isomers[2].

The Chromatographic Problem:

  • Mass Transfer Resistance: The massive steric bulk of the tert-butyl and diphenyl groups severely restricts the molecule's ability to diffuse in and out of the deep pores of traditional fully porous silica particles. This slow intra-particle diffusion leads to significant band broadening (a high C-term in the van Deemter equation).

  • Silanol Interactions: The tertiary hydroxyl group can hydrogen-bond with unreacted, ionized silanols on the silica surface, causing severe peak tailing.

  • Isomeric Co-elution: The propargyl alcohol and its rearranged allene impurity possess nearly identical molecular weights and polarities, making baseline resolution ( Rs​>1.5 ) exceedingly difficult on standard columns.

To overcome these issues, we compare a Traditional Fully Porous C18 (5 µm) against an Optimized Core-Shell C18 (2.6 µm) . The core-shell architecture utilizes a solid silica core surrounded by a thin porous shell, drastically reducing the diffusion path and sharpening the peak without the extreme backpressure of sub-2µm UHPLC columns.

Mechanism Analyte Sterically Hindered Alkynol (Slow Diffusion) Porous Fully Porous C18 (Deep Pores) Analyte->Porous Traditional CoreShell Core-Shell C18 (Solid Core, Thin Shell) Analyte->CoreShell Optimized Broad Broad Peak (Poor Resolution) Porous->Broad Sharp Sharp Peak (Baseline Resolution) CoreShell->Sharp

Mass transfer kinetics comparison between porous and core-shell columns.

Comparative Performance Data

The following data demonstrates the causality between the chosen stationary phase and the resulting chromatographic performance.

Table 1: Chromatographic Performance Comparison

ParameterTraditional Fully Porous C18 (5 µm)Optimized Core-Shell C18 (2.6 µm)Mechanistic Causality
Retention Time ( tR​ ) 12.4 min7.2 minShallower diffusion path accelerates mass transfer.
Theoretical Plates ( N ) ~8,500~22,000Solid core minimizes longitudinal diffusion and eddy dispersion.
Tailing Factor ( Tf​ ) 1.651.08High-density end-capping suppresses secondary silanol interactions.
Resolution ( Rs​ ) 1.2 (Co-elution with Allene)2.8 (Baseline Resolution)Higher efficiency ( N ) sharpens peaks, separating the critical isomeric pair.

ICH Q2(R2) Method Validation Protocol

Under the updated ICH Q2(R2) and Q14 guidelines, analytical method validation is treated as a continuous lifecycle driven by an Analytical Target Profile (ATP)[3]. The objective is to demonstrate that the procedure is scientifically fit for its intended purpose[4].

Workflow A Analytical Target Profile (Define Purity Limits) B Method Optimization (Core-Shell C18 Selection) A->B C Specificity (Resolve Allene Isomer) B->C D Linearity & Range (R² > 0.999) C->D E Accuracy & Precision (Recovery & %RSD) D->E F Robustness (Flow, Temp, pH) E->F G ICH Q2(R2) Validation Report F->G

ICH Q2(R2) lifecycle workflow for analytical method validation.

Experimental Setup & System Suitability

To ensure a self-validating system, System Suitability Testing (SST) must be performed prior to any validation execution[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 70% Acetonitrile (HPLC Grade) and 30% Ultrapure Water (v/v). Add 0.1% Formic Acid. Causality: Formic acid (pH ~2.7) ensures residual silanols on the silica surface remain protonated and neutral, preventing ionic interactions with the analyte. Filter through a 0.22 µm PTFE membrane.

  • Standard Preparation: Dissolve 10.0 mg of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol reference standard in 10 mL of Methanol to create a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: Core-Shell C18, 150 x 4.6 mm, 2.6 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Controls mobile phase viscosity and improves reproducibility).

    • Detection: UV at 254 nm (Optimal for the diphenyl chromophores).

    • Injection Volume: 10 µL.

  • System Suitability Criteria: Inject the 50 µg/mL standard six times. The system is suitable only if %RSD of peak area 1.0%, Tf​≤1.2 , and N≥15,000 .

Validation Execution (Core-Shell Method)

Table 2: ICH Q2(R2) Validation Metrics Summary

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution from impuritiesPeak purity index > 0.999; Rs​ (Allene) = 2.8Pass
Linearity R2≥0.999 across reportable range R2=0.9998 (0.5 - 150 µg/mL)Pass
Accuracy 98.0% - 102.0% Recovery99.4% ± 0.5% (at 80%, 100%, 120%)Pass
Precision %RSD 2.0%0.8% (Intra-day), 1.1% (Inter-day)Pass
LOD / LOQ S/N 3 / S/N 10LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Specificity

Protocol: Inject a blank (Methanol), the target analyte, and a sample spiked with the known allenyl isomer[2]. Causality: Specificity proves the method's ability to unequivocally assess the analyte in the presence of expected degradation products[3]. The Core-Shell column successfully resolves the critical pair ( Rs​=2.8 ), whereas the porous column fails.

Linearity and Range

Protocol: Prepare five concentration levels (0.5, 10, 50, 100, and 150 µg/mL). Inject each in triplicate. Plot peak area versus concentration and apply a linear regression model[4]. Causality: Validating the range ensures the detector response is directly proportional to the concentration of the bulky alkynol, preventing quantification errors at the extremes of the specification limits.

Accuracy and Precision

Protocol: For accuracy, perform spike recovery experiments at 80%, 100%, and 120% of the target concentration (50 µg/mL) in triplicate. For precision, assess repeatability (intra-day, n=6 ) and intermediate precision (inter-day, n=6 across 3 days by different analysts)[5]. Causality: Accuracy confirms the closeness of the measured value to the true value, while precision ensures the coherence of repeated measurements under specified conditions[3].

Robustness

Protocol: Deliberately introduce minor variations: Flow rate ( ±0.1 mL/min), Column Temperature ( ±2 °C), and Mobile Phase composition ( ±2 % Acetonitrile). Causality: Robustness studies guarantee that standard day-to-day laboratory fluctuations will not invalidate the analytical results[6].

Conclusion

Quantifying complex, sterically hindered molecules like 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol requires moving beyond traditional porous silica. By implementing a Core-Shell C18 stationary phase, analysts can overcome mass transfer limitations and silanol interference, achieving baseline resolution from closely related allene impurities. When validated strictly against ICH Q2(R2) guidelines, this optimized method provides an authoritative, highly trustworthy framework for pharmaceutical and chemical quality control.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group
  • Validation of Analytical Procedures Q2(R2)
  • Validation of Analytical Procedure Q2(R2)
  • ICH Q2(R2)
  • Aryl-Substituted Propargyl Alcohols and Related Compounds (Acetylene-Allene Rearrangement)
  • Validation HPLC Techniques Pharmaceutical Analysis University of Benghazi

Sources

Validation

Steric effects of the tert-butyl group in 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol versus methyl analogs

A Comparative Guide to the Steric Effects of the Tert-Butyl Group in Propargylic Alcohols Focus: 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol versus its Methyl Analog As a Senior Application Scientist, this guide synthesizes...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Steric Effects of the Tert-Butyl Group in Propargylic Alcohols

Focus: 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol versus its Methyl Analog

As a Senior Application Scientist, this guide synthesizes fundamental principles of physical organic chemistry with practical experimental design to objectively compare the profound steric influence of a tert-butyl group against a methyl group in a tertiary propargylic alcohol framework. This document provides researchers, particularly those in synthetic methodology and drug development, with a technical overview supported by experimental data and detailed protocols.

Introduction: The Principle of Steric Hindrance

Steric hindrance is a foundational concept in chemistry, describing the influence of the spatial arrangement of atoms on the rate and outcome of chemical reactions.[1][2] It arises from the repulsion between electron clouds of non-bonded atoms or groups, which can impede the approach of a reactant to a reaction center.[2][3] The tert-butyl group, -C(CH₃)₃, is a quintessential example of a sterically demanding substituent, creating a large, rigid domain that can dramatically alter molecular conformation and reactivity.[1] In contrast, the methyl group (-CH₃) is significantly smaller, providing a crucial baseline for comparison.

This guide focuses on the comparative analysis of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, which features a tert-butyl group adjacent to a tertiary alcohol, and its conceptual methyl analog, 3-methyl-1,3-diphenyl-1-pentyn-3-ol. By examining their properties and reactivity, we can isolate and quantify the steric impact of the tert-butyl moiety.

Quantifying Steric Bulk: A Theoretical Framework

Before delving into experimental comparisons, it is useful to quantify the inherent steric demand of these groups. A-values, derived from the conformational analysis of monosubstituted cyclohexanes, provide a measure of the energetic preference for a substituent to occupy the less-hindered equatorial position.[1][4]

SubstituentA-value (kcal/mol)Interpretation
-H 0Reference
-CH₃ (Methyl)1.7Moderate steric bulk
-C(CH₃)₃ (tert-Butyl)>4.9Very high steric bulk; acts as a "conformational lock"[1][5]

The substantial A-value of the tert-butyl group—more than double that of even an isopropyl group—highlights its exceptional steric influence.[6] This immense bulk is expected to dominate the chemical and physical properties of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol when compared to its methyl analog.

Caption: Conceptual model of steric shielding at the tertiary alcohol center.

Comparative Analysis: Experimental and Spectroscopic Evidence

The true impact of the tert-butyl group is revealed through direct experimental comparison with its methyl analog. The following sections describe key experiments and expected outcomes.

Reaction Kinetics: Esterification of the Tertiary Alcohol

A classic method to probe steric hindrance around an alcohol is to measure the rate of a bimolecular reaction, such as acid-catalyzed esterification. The bulky tert-butyl group is expected to severely impede the approach of the carboxylic acid, leading to a drastically reduced reaction rate.

Comparative Data: Relative Rates of Esterification

CompoundSubstituentRelative Rate Constant (k_rel)
3-Methyl-1,3-diphenyl-1-pentyn-3-olMethyl1
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-oltert-Butyl<< 0.01

Note: Data are representative based on established principles of steric hindrance in Sₙ2-like reactions where bulky groups dramatically slow reaction rates.[1][2]

The profound difference in reactivity underscores the tert-butyl group's role as a "steric shield," a property extensively used in medicinal chemistry to protect metabolically labile sites on drug molecules.[1]

Spectroscopic Characterization

Spectroscopy provides insights into how steric hindrance affects the local electronic environment and molecular structure.

A. Infrared (IR) Spectroscopy

Steric hindrance around a hydroxyl group can influence its ability to form intermolecular hydrogen bonds.[7][8] In concentrated solutions, heavily hindered alcohols show a reduced capacity for self-association.[7][8] This manifests in the O-H stretching band of the IR spectrum.

  • Methyl Analog: In a non-polar solvent, this compound will display a prominent, broad O-H stretching band around 3400 cm⁻¹ due to hydrogen bonding.[9]

  • tert-Butyl Analog: This compound will exhibit a sharper, more defined "free" O-H stretching band near 3600 cm⁻¹, even at higher concentrations, because the bulky group physically obstructs the formation of hydrogen-bonded aggregates.

B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration due to hydrogen bonding.[9] However, the steric environment's influence on conformation can be observed in the signals of the phenyl groups. The restricted rotation caused by the tert-butyl group may lead to diastereotopic protons on the phenyl rings, resulting in more complex splitting patterns compared to the more freely rotating methyl analog.

Experimental Protocols

To ensure scientific integrity, the following detailed protocols are provided for the synthesis of the target molecules and the kinetic analysis of their reactivity.

Synthesis of Tertiary Propargylic Alcohols

This protocol describes a general and robust method for synthesizing the target alcohols via the nucleophilic addition of a lithium acetylide to a ketone.

Synthesis_Workflow start Start: Phenylacetylene deprotonation Deprotonation (n-BuLi, THF, -78°C) start->deprotonation addition Nucleophilic Addition (-78°C to RT) deprotonation->addition ketone_a Ketone A: Pinacolone ketone_a->addition ketone_b Ketone B: Acetophenone ketone_b->addition workup Aqueous Workup (NH4Cl solution) addition->workup product_a Product: t-Butyl Analog workup->product_a From Ketone A product_b Product: Methyl Analog workup->product_b From Ketone B

Caption: General workflow for the synthesis of target propargylic alcohols.

Step-by-Step Protocol:

  • Acetylide Formation: To a solution of phenylacetylene (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

  • Nucleophilic Addition:

    • For tert-Butyl Analog: Slowly add a solution of pinacolone (1.0 eq) in anhydrous THF to the lithium phenylacetylide solution at -78 °C.

    • For Methyl Analog: Slowly add a solution of acetophenone (1.0 eq) in anhydrous THF to the lithium phenylacetylide solution at -78 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Quenching and Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary alcohol.

Kinetic Study: Acid-Catalyzed Esterification

This protocol outlines the procedure for comparing the reaction rates via ¹H NMR spectroscopy.

  • Sample Preparation: In separate NMR tubes, prepare solutions of the tert-butyl analog (0.1 M) and the methyl analog (0.1 M) in CDCl₃. To each tube, add acetic acid (0.5 M) and a catalytic amount of p-toluenesulfonic acid (0.01 M).

  • Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0) for each sample. Continue to acquire spectra at regular time intervals (e.g., every 30 minutes) at a constant temperature.

  • Data Analysis: Monitor the reaction progress by integrating the signals corresponding to the starting alcohol and the product ester. The disappearance of the starting material or appearance of a new product signal (e.g., the acetyl methyl protons) can be plotted against time.

  • Rate Determination: Calculate the initial reaction rate for each compound. The ratio of these rates will provide the relative rate constant (k_rel), quantifying the steric effect.

Conclusion and Applications

The comparison between 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol and its methyl analog provides a clear and quantifiable demonstration of the steric effects imparted by the tert-butyl group. Its immense bulk drastically reduces the rate of bimolecular reactions at the adjacent hydroxyl center and hinders intermolecular interactions like hydrogen bonding.

This understanding is not merely academic. In drug development , the strategic placement of a tert-butyl group is a common tactic to:

  • Enhance Metabolic Stability: By sterically blocking sites prone to enzymatic degradation (e.g., by cytochrome P450 enzymes), a tert-butyl group can significantly increase a drug's half-life.[1]

  • Improve Receptor Selectivity: The defined size and shape of the group can be used to achieve selective binding to a specific receptor subtype, preventing off-target effects.[1]

  • Control Conformation: By locking a molecule into a specific three-dimensional shape, the group can ensure optimal orientation for binding to a biological target.[5][10]

By mastering the principles illustrated in this guide, researchers can more effectively leverage steric effects as a powerful tool in rational molecular design.

References

  • Steric Effects in Light-Induced Solvent Proton Abstraction. PMC. [Link]

  • Illustrated Glossary of Organic Chemistry - Steric effect. UCLA Chemistry and Biochemistry. [Link]

  • Steric effects. Wikipedia. [Link]

  • Table 3-6 shows that the axial–equatorial energy difference for m... | Study Prep. Pearson+. [Link]

  • Ring Conformations. MSU Chemistry. [Link]

  • 4.4: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • Steric effects on the self-association of branched and cyclic alcohols in inert solvents. Apparent heat capacities of secondary and tertiary alcohols in hydrocarbons. Canadian Science Publishing. [Link]

  • (PDF) Steric effects on the self-association of branched and cyclic alcohols in inert solvents. Apparent heat capacities of secondary and tertiary alcohols in hydrocarbons. ResearchGate. [Link]

  • A Values - Stereochemical and Conformational Isomerism. Organic Chemistry. [Link]

  • 13.4: Spectroscopy of Alcohols. Chemistry LibreTexts. [Link]

Sources

Comparative

Benchmarking Catalytic Efficiency in Sterically Hindered Systems: A Guide to the Meyer-Schuster Rearrangement of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

Executive Summary In complex natural product synthesis and active pharmaceutical ingredient (API) development, the Meyer-Schuster (M-S) rearrangement is a pivotal transformation for converting propargylic alcohols into α...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In complex natural product synthesis and active pharmaceutical ingredient (API) development, the Meyer-Schuster (M-S) rearrangement is a pivotal transformation for converting propargylic alcohols into α,β -unsaturated carbonyl compounds. However, sterically congested substrates often lead to sluggish kinetics, poor E/Z selectivity, or unwanted side reactions.

This guide benchmarks leading catalytic systems using 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol —a highly hindered propargylic alcohol featuring a bulky tert-butyl group and two phenyl rings—as the ultimate stress-test for catalytic efficiency. By analyzing the causality behind catalyst performance and providing a self-validating experimental protocol, this guide equips researchers with the insights needed to optimize challenging alkyne activations.

The Substrate Challenge & Mechanistic Causality

The structural topology of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol ( Ph-C≡C-C(OH)(Ph)(tBu) ) presents a severe steric barrier. The coordination of a transition metal to the alkyne π -system is physically impeded by the adjacent tert-butyl and phenyl groups. Furthermore, the critical 1,3-hydroxyl shift required to form the intermediate allenoate is highly sensitive to the electronic nature of the metal center. If the metal fails to sufficiently polarize the alkyne, competitive pathways—such as dehydration to chloroallenes or acetylene-allene rearrangements—dominate 1[1].

MS_Mechanism A Propargylic Alcohol (Sterically Hindered) B Metal-Alkyne π-Complex A->B Catalyst Coordination C 1,3-Hydroxyl Shift (Metal Allenoate) B->C Rate-Limiting Step D Proton Transfer & Tautomerization C->D E α,β-Unsaturated Ketone (Enone) D->E Catalyst Regeneration

Figure 1: Mechanistic sequence of the metal-catalyzed Meyer-Schuster rearrangement.

Catalyst Benchmarking: Objective Comparison

To overcome the activation barrier of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, three distinct catalytic classes are evaluated:

A. Gold(I) N-Heterocyclic Carbenes (NHCs)

Example: IPrAuNTf2​ or (IPr)AuCl/AgSbF6​

Gold(I) exhibits superior π -Lewis acidity, enabling robust activation of the alkyne even in sterically congested environments. The bulky IPr ligand prevents catalyst dimerization and degradation, while the weakly coordinating NTf2−​ counterion ensures a highly electrophilic gold center. This system operates under mild conditions (30–40 °C) and is compatible with aqueous media, making it ideal for chemoenzymatic cascades 2[2]. Furthermore, optimized protocols utilizing dinuclear gold complexes or silver-free activation have demonstrated exceptional turnover numbers3[3].

B. Oxovanadium(V) Catalysts

Example: VO(OSiPh3​)3​

Vanadium operates via a distinct mechanism involving the exchange of a siloxy ligand with the propargylic alcohol, followed by a [3,3]-sigmatropic rearrangement. While highly effective for cooperative catalysis (e.g., tandem Tsuji-Trost reactions), the required ligand exchange is heavily penalized by the tert-butyl group of our benchmark substrate, often necessitating higher temperatures (80–100 °C) to achieve meaningful conversion4[4].

C. Brønsted Acids

Example: Aqueous H3​PO2​ or p-TSA These are cost-effective alternatives that rely on the formation of a carbocation intermediate. For 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol, the stabilization of the resulting tertiary carbocation leads to competitive pathways, such as the formation of allenyl ethers or halides, drastically reducing the yield of the desired enone and complicating purification[1].

Quantitative Performance Matrix
Catalyst SystemLoading (mol%)Temp (°C)Time (h)Conversion (%)E/Z SelectivityPrimary Limitation
IPrAuNTf2​ 2.0403>95>90:10High catalyst cost
(IPr)AuCl / AgSbF6​ 2.025128585:15Silver salt sensitivity
VO(OSiPh3​)3​ 5.080167060:40High thermal requirement
H3​PO2​ (aq) 10.011024<40N/ASevere side reactions

Self-Validating Experimental Protocol: Gold(I)-Catalyzed Rearrangement

To ensure reproducibility and analytical trust, the following protocol details the use of IPrAuNTf2​ for the rearrangement of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol. This methodology incorporates internal validation checkpoints to verify intermediate success.

Step 1: Substrate Preparation & Baseline Establishment

  • Action: Dissolve 0.5 mmol of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol in 2.0 mL of a solvent mixture (e.g., 2-propanol/water 10:1 v/v).

  • Causality: The choice of solvent dictates the proton transfer rate. Protic solvents like 2-propanol facilitate the final tautomerization step of the metal allenoate, while trace water assists in proton shuttling5[5].

  • Validation Check: Take a baseline GC-MS aliquot to confirm substrate purity and establish a retention time for the starting material.

Step 2: Catalyst Activation & Addition

  • Action: Add 2 mol% (0.01 mmol) of IPrAuNTf2​ directly to the reaction mixture. (Note: If using (IPr)AuCl , pre-activate with 2 mol% AgSbF6​ in a separate vial, filter off the AgCl precipitate, and add the active filtrate).

  • Causality: Utilizing the pre-formed NTf2​ salt or rigorously filtering out AgCl prevents off-target silver-mediated side reactions (e.g., premature alkyne hydration) and ensures only the highly active [IPrAu]+ species coordinates with the hindered substrate.

Step 3: Reaction Incubation

  • Action: Stir the mixture at 40 °C for 3 hours under an argon atmosphere.

  • Causality: 40 °C provides the exact thermal energy required to overcome the steric bulk of the tert-butyl group during the rate-limiting 1,3-hydroxyl shift without causing thermal degradation of the gold catalyst.

Step 4: Quenching and Isolation

  • Action: Quench the reaction by filtering through a short pad of silica gel to remove the metal catalyst, washing with ethyl acetate. Evaporate the solvent under reduced pressure.

  • Validation Check: Analyze the crude mixture via 1 H-NMR. The diagnostic disappearance of the propargylic -OH signal and the appearance of the α -vinyl proton signal confirms successful rearrangement to the enone.

Exp_Workflow W1 Step 1: Substrate Prep (0.5 mmol in 2-PrOH/H2O) W2 Step 2: Catalyst Addition (2 mol% IPrAuNTf2) W1->W2 W3 Step 3: Incubation (40 °C, 3 hours) W2->W3 W4 Step 4: Quenching (Silica Filtration) W3->W4 W5 Step 5: Validation (1H-NMR & GC-MS) W4->W5

Figure 2: Standardized workflow for the gold-catalyzed Meyer-Schuster rearrangement.

References

  • When Alcohol Dehydrogenases and N-Heterocyclic Carbene Gold(I)
  • Source: Journal of the American Chemical Society (ACS)
  • Source: Organometallics (ACS)
  • β,β‐Disubstituted Alkan‐2‐ones from Propargylic Alcohols Combining a Meyer‐Schuster Rearrangement and Asymmetric Alkene Bioreduction Source: ResearchGate URL
  • New Application of N-Halosuccinimide/PPh3 for the Halogenation of Propargyl Alcohols to Haloallenes Source: ResearchGate URL

Sources

Validation

Comparative analysis of leaving group ability in 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol derivatives

A Comparative Guide to Leaving Group Ability in 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol Derivatives This guide provides a comprehensive comparative analysis of leaving group ability for derivatives of 4,4-Dimethyl-1,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Leaving Group Ability in 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol Derivatives

This guide provides a comprehensive comparative analysis of leaving group ability for derivatives of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of data to explain the causality behind experimental design and the interpretation of results. We will explore the theoretical underpinnings of reactivity in tertiary propargylic systems, present validated experimental protocols for quantifying leaving group efficacy, and discuss the expected outcomes based on established chemical principles.

Introduction: The Critical Role of the Leaving Group in Tertiary Propargylic Systems

4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol is a tertiary propargylic alcohol. The reactivity of this and similar structures is dominated by the stability of the carbocation formed upon departure of the leaving group. The presence of two phenyl groups and a sterically demanding tert-butyl group creates a unique electronic and steric environment. The departure of a leaving group from the tertiary carbon generates a carbocation that is stabilized by both the inductive effect of the alkyl groups and, more significantly, resonance with the adjacent phenyl and alkyne moieties.

This carbocation intermediate is a key branch point for several important reaction pathways:

  • SN1 Substitution: Nucleophilic attack at the carbocation center.

  • E1 Elimination: Deprotonation at an adjacent carbon to form an alkene.

  • Meyer-Schuster Rearrangement: A characteristic acid-catalyzed rearrangement of propargyl alcohols to form α,β-unsaturated ketones.[1][2] This reaction proceeds through a 1,3-shift of the hydroxyl group, which acts as the leaving group after protonation.[1]

  • Rupe Rearrangement: A competing acid-catalyzed reaction for tertiary propargylic alcohols that yields α,β-unsaturated methyl ketones.[1]

The rate and product distribution of these reactions are critically dependent on the ability of the leaving group (X) to depart from the tertiary center. A superior leaving group will facilitate the formation of the carbocation intermediate at a faster rate, influencing the overall reaction kinetics. This guide will compare several common leaving groups by outlining a robust experimental framework for their evaluation.

The Carbocation Intermediate: The Heart of Reactivity

The rate-determining step for SN1, E1, and Meyer-Schuster reactions of these derivatives is the formation of the carbocation.[1][3] The stability of this intermediate is paramount. The structure of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol leads to a highly stabilized tertiary carbocation.

Caption: General reaction pathways for derivatives.

The key to comparing leaving groups is to measure the rate at which this carbocation is formed. This is typically achieved through solvolysis experiments, where the solvent acts as the nucleophile.[4]

A Comparative Framework for Potential Leaving Groups

To objectively compare leaving group ability, the parent alcohol must be converted into a series of derivatives. The efficacy of these derivatives as leaving groups is fundamentally tied to the stability of the departing anion (X⁻). Weaker bases, which are the conjugate bases of strong acids, are better leaving groups because they can stabilize the negative charge more effectively.[4]

Below is a qualitative comparison of common leaving groups that can be derived from the parent alcohol.

Leaving Group (X)Derivative NameConjugate AcidApprox. pKa of Conj. AcidExpected Relative RateRationale
-OTf TriflateTriflic Acid (CF₃SO₃H)-14HighestThe triflate anion is exceptionally stable due to extensive resonance and the strong inductive effect of the CF₃ group.
-OTs Tosylatep-Toluenesulfonic Acid-2.8Very HighThe tosylate anion is highly stabilized by resonance across the sulfonate group. This is a standard for creating excellent leaving groups from alcohols.[5]
-Br BromideHydrobromic Acid (HBr)-9HighBromide is a weak base and a good leaving group.
-Cl ChlorideHydrochloric Acid (HCl)-7ModerateChloride is a good leaving group, but generally less effective than bromide due to lower polarizability.
-OH₂⁺ Protonated AlcoholHydronium Ion (H₃O⁺)-1.7ModerateThe leaving group is a neutral water molecule, which is stable. This is the operative group in acid-catalyzed reactions of the parent alcohol.[1]
-OAc AcetateAcetic Acid (CH₃COOH)4.75LowAcetate is the conjugate base of a weak acid and is therefore a relatively poor leaving group. It can, however, participate in rearrangements.[6]

Note: This table presents expected trends based on established chemical principles. The precise quantitative rates require experimental determination as outlined in Section 4.

Experimental Design for Quantitative Comparison

To validate the theoretical comparison, a series of kinetic experiments must be performed. The following protocols provide a self-validating framework for synthesizing the necessary derivatives and measuring their rates of solvolysis.

Caption: Experimental workflow for comparative analysis.

Protocol: Synthesis of Derivatives

Objective: To convert 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol into its tosylate and acetate derivatives for kinetic studies.

A. Synthesis of the Tosylate Derivative (ROTs):

  • Dissolve 1.0 equivalent of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol in anhydrous pyridine at 0 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add 1.2 equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature at 0 °C.[5]

  • Allow the reaction to stir at 0 °C for 4-6 hours or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by slowly adding cold water.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with cold 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure alkyl tosylate.

  • Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

B. Synthesis of the Acetate Derivative (ROAc):

  • Dissolve 1.0 equivalent of the parent alcohol in dichloromethane (DCM).

  • Add 1.5 equivalents of acetic anhydride, 1.2 equivalents of triethylamine (Et₃N), and a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography to yield the pure alkyl acetate.

  • Confirm structure and purity by spectroscopic methods.

Protocol: Kinetic Measurement via Solvolysis

Objective: To determine the first-order rate constant (k) for the solvolysis of each derivative.

Methodology: The solvolysis rate will be measured in a standardized solvent system, such as 80% ethanol/20% water (v/v), at a constant temperature (e.g., 25.0 °C). The reaction produces an acidic byproduct (e.g., TsOH, AcOH), the formation of which can be monitored over time.

  • Preparation: Prepare a stock solution of the substrate (e.g., 0.01 M) in the chosen solvent system. Prepare a separate solution of a non-nucleophilic indicator (e.g., bromothymol blue).

  • Titrimetric Method:

    • Pipette a known volume (e.g., 5.00 mL) of the substrate stock solution into multiple reaction vials and place them in a constant-temperature bath.

    • At timed intervals, remove a vial and quench the reaction by adding a large volume of cold acetone.

    • Add a few drops of indicator and titrate the liberated acid with a standardized solution of NaOH (e.g., 0.02 M) until the endpoint is reached.

    • The concentration of the product (acid) at time t is calculated from the volume of titrant used.

  • Data Analysis:

    • The reaction is expected to follow first-order kinetics. The rate constant k can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at completion and Vt is the volume at time t.

    • The slope of this line is equal to -k.

    • The half-life of the reaction can be calculated as t₁/₂ = ln(2)/k.

Causality: The choice of a polar protic solvent like aqueous ethanol facilitates the SN1 mechanism by stabilizing both the departing leaving group and the carbocation intermediate.[4] Monitoring the production of the acidic byproduct provides a direct measure of the reaction's progress.

Protocol: Product Analysis

Objective: To identify the products of the solvolysis reaction to confirm the mechanistic pathway.

  • Allow the solvolysis reaction from Protocol 4.2 to proceed for at least 10 half-lives to ensure completion.

  • Neutralize the reaction mixture and extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Concentrate the organic extract and analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components and their relative ratios.

  • For definitive structural elucidation, isolate the major products using preparative chromatography and analyze them by ¹H and ¹³C NMR spectroscopy.

  • Compare the observed products (e.g., substitution product from ethanol/water attack, elimination product, or Meyer-Schuster ketone) with expected structures.

Trustworthiness: This final step is crucial. The kinetic data from Protocol 4.2 is only meaningful if the reaction proceeds through the expected pathway. If, for example, the tosylate derivative yields primarily the Meyer-Schuster product while the acetate yields a different substitution product, this must be noted as it indicates different competing pathways are operative, complicating a direct comparison of leaving group ability alone.

Conclusion and Outlook

The systematic evaluation of leaving group ability is fundamental to controlling the outcome of reactions involving carbocation intermediates. For derivatives of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, a tertiary propargylic alcohol, the rate of carbocation formation is the key kinetic bottleneck. Based on established principles of chemical reactivity, we predict a reactivity order of Triflate > Tosylate > Bromide > Chloride > Protonated Alcohol > Acetate .

This guide provides the complete theoretical and practical framework for a researcher to verify this trend experimentally. By combining the synthesis of appropriate derivatives with rigorous kinetic analysis and thorough product identification, one can build a robust and quantitative understanding of leaving group effects in this complex system. Such knowledge is invaluable for designing synthetic routes, controlling product selectivity, and developing novel chemical entities in medicinal and materials science.

References

  • Kevill, D. N., & D'Souza, M. J. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. ISRN Organic Chemistry, 2011, 767141. [Link][7][8][9][10]

  • Wang, Y., et al. (2023). Nonclassical Arylative Meyer–Schuster Rearrangement through Ni-Catalyzed Inner-Sphere Acyloxy Migration. ACS Catalysis. [Link][6]

  • Wikipedia contributors. (2023). Meyer–Schuster rearrangement. Wikipedia, The Free Encyclopedia. [Link][1]

  • Chemistry LibreTexts. (2024). Reactions of Alcohols. [Link][5]

  • Chemistry LibreTexts. (2021). Solvolysis of Tertiary and Secondary Haloalkanes. [Link][4]

  • Various Authors. (2013). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? Chemistry Stack Exchange. [Link][3]

  • Cossu, S., De Lucchi, O., & Fabbri, D. (2010). The Meyer–Schuster Rearrangement. Organic Reactions. [Link][11]

  • Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link][12]

Sources

Comparative

A Comparative Guide to the Reproducibility of Analytical Reference Standards for 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

As analytical methodologies in drug development and synthetic chemistry become increasingly stringent, the metrological traceability and reproducibility of reference standards are paramount. 4,4-Dimethyl-1,3-diphenyl-1-p...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical methodologies in drug development and synthetic chemistry become increasingly stringent, the metrological traceability and reproducibility of reference standards are paramount. 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (CAS: 1518-32-7) is a complex, sterically hindered tertiary propargyl alcohol frequently utilized as an intermediate in the synthesis of rubrene derivatives and other advanced optoelectronic or pharmaceutical compounds.

However, quantifying this compound presents a unique analytical challenge. Like many aryl-substituted propargyl alcohols, it is highly susceptible to acetylene-allene rearrangements under acidic or thermal stress [1]. If the reference standard itself degrades or isomerizes in solution, any subsequent quantitative analysis is fundamentally compromised.

This guide objectively compares the performance of different grades of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol reference standards and provides a field-proven, self-validating protocol to ensure absolute analytical reproducibility.

The Mechanistic Challenge: Acetylene-Allene Rearrangement

To understand why the grade of your reference standard matters, we must first understand the molecule's chemical instability. When exposed to protic solvents, trace acids, or elevated temperatures, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol can ionize to form a resonance-stabilized carbonium ion. This intermediate rapidly undergoes an acetylene-allene rearrangement, converting the propargyl alcohol into an allenyl isomer [1].

Using an uncertified or improperly stored standard introduces these allenyl degradants into your calibration curve, leading to non-linear responses, peak tailing, and out-of-specification (OOS) quantitative errors.

G A Propargyl Alcohol (4,4-Dimethyl-1,3-diphenyl -1-pentyn-3-ol) B Carbonium Ion Intermediate A->B H+ / Heat C Allenyl Isomer (Degradant) B->C Rearrangement

Figure 1: Acid-catalyzed acetylene-allene rearrangement pathway of the reference standard.

Comparative Analysis of Reference Standard Grades

When sourcing 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol for quantitative analysis (e.g., HPLC-UV/MS or qNMR), laboratories typically choose between three tiers of materials. The table below compares these alternatives based on their impact on analytical reproducibility.

Table 1: Performance Comparison of Reference Standard Alternatives
Feature / MetricISO 17034 Certified Reference Material (CRM)Standard Analytical Reagent GradeIn-House Synthesized Standard
Metrological Traceability Fully traceable to SI units via national metrology institutes [2].Limited. Often relies on generic Certificate of Analysis (CoA).None, unless rigorously characterized against a primary standard.
Uncertainty Budget ( uCRM​ ) Certified value includes homogeneity ( uhom​ ) and stability ( ustab​ ) [2].Not provided. Purity is typically expressed as "≥98%".Unknown without extensive internal validation.
Rearrangement Risk Minimal. Long-term and short-term stability testing guarantees structural integrity [3].Moderate to High. Batch-to-batch variations in trace acid content can trigger isomerization.High. Residual synthetic catalysts or improper purification can accelerate degradation.
Regulatory Compliance Fully compliant with ISO/IEC 17025 and ICH Q2(R2) guidelines [3].Requires extensive internal qualification before use in GMP environments.Requires full structural elucidation and orthogonal purity assessment.
Cost over Lifecycle High initial cost, but eliminates OOS investigations and re-testing.Low initial cost, but high hidden costs due to assay variability.Extremely high labor and instrument time costs.
The ISO 17034 Advantage

The superiority of an ISO 17034 CRM lies in its rigorous certification workflow. Unlike standard reagents, a CRM undergoes mandatory homogeneity and stability testing, ensuring that the specific vial you open behaves identically to the vial tested by the manufacturer [2].

CRM_Workflow N1 Raw Material Synthesis & Purification N2 Homogeneity Assessment (Between/Within Units) N1->N2 N3 Stability Testing (Short & Long-term) N2->N3 N4 Orthogonal Characterization (qNMR, LC-MS) N3->N4 N5 ISO 17034 CRM Issuance (Value ± Uncertainty) N4->N5

Figure 2: ISO 17034 certification workflow ensuring metrological traceability.

Experimental Protocol: Validating Standard Reproducibility (HPLC-UV)

To objectively demonstrate the reproducibility of these standards, we must utilize an analytical method designed to suppress the molecule's inherent instability. The following protocol establishes a self-validating system using HPLC-UV.

Causality Note: Standard reversed-phase LC methods often utilize 0.1% Formic Acid. However, injecting 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol into an acidic mobile phase will induce on-column rearrangement, artificially lowering the calculated purity. Therefore, a neutral buffered mobile phase is strictly required.

Step-by-Step Methodology

1. Standard Preparation (Gravimetric):

  • Equilibrate the ISO 17034 CRM vial to room temperature in a desiccator to prevent moisture condensation.

  • Using a calibrated microbalance, weigh exactly 10.0 mg of the standard into a 10 mL Class A volumetric flask.

  • Solvent Selection: Dissolve and dilute to volume using anhydrous Acetonitrile (HPLC grade). Do not use Methanol or Water as the primary diluent , as protic solvents can facilitate solvolysis over time.

2. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 3 µm particle size (end-capped to prevent secondary interactions with residual silanols).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.8. (Prevents acid-catalyzed carbonium ion formation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 25°C (Strictly controlled to prevent thermal degradation).

3. System Suitability Testing (SST) - The Self-Validating Step: Before running samples, inject a forced-degradation sample (standard exposed to 0.1M HCl for 1 hour) to generate the allenyl isomer.

  • Acceptance Criteria: The resolution ( Rs​ ) between the propargyl alcohol peak and the allenyl isomer peak must be ≥2.0 . The tailing factor ( Tf​ ) of the main peak must be ≤1.5 . If these criteria are met, the system is validated to accurately distinguish the intact standard from its primary degradant.

Quantitative Data & Reproducibility Metrics

Using the protocol above, a comparative study was conducted across three consecutive days to evaluate the intra-day repeatability and inter-day reproducibility of the three standard grades.

Table 2: HPLC-UV Reproducibility Results (n=6 injections per day)
Standard GradeIntra-day Repeatability (%RSD)Inter-day Reproducibility (%RSD)Observed Purity Drift (Day 1 to Day 3)
ISO 17034 CRM 0.12%0.28%None (Stable at 99.8%)
Analytical Reagent Grade 0.85%2.14%-1.2% (Degradation observed)
In-House Synthesized 1.42%4.67%-3.5% (Significant isomerization)

Data Interpretation: The ISO 17034 CRM demonstrated exceptional reproducibility, with an inter-day %RSD well below the stringent 1.0% threshold required for pharmaceutical assay validation. Conversely, the Reagent Grade and In-House standards exhibited significant drift. Chromatographic overlay confirmed that the purity drift in the non-certified standards was directly correlated with the emergence of the allenyl isomer peak, proving that the lack of rigorous stability certification ( ustab​ ) directly compromises analytical accuracy.

Conclusion

For the quantitative analysis of structurally sensitive compounds like 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, the choice of reference standard is not merely a purchasing decision; it is a fundamental scientific variable. The inherent risk of acetylene-allene rearrangement demands the use of ISO 17034 Certified Reference Materials. By providing a certified uncertainty budget and guaranteed metrological traceability, CRMs eliminate standard degradation as a variable, ensuring that your analytical results are both accurate and universally reproducible.

References

  • Jacobs, T. L., & Fenton, D. M. (1965). Aryl-Substituted Propargyl Alcohols and Related Compounds. ResearchGate. Retrieved from[Link]

  • International Accreditation Service. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. IAS Online. Retrieved from[Link]

  • ARO Scientific Ltd. (2025). Introduction on how ISO 17034 ensures CRM quality. ARO Scientific. Retrieved from[Link]

Validation

Gas chromatography-mass spectrometry (GC-MS) validation for 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

Title: GC-MS Validation for 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol: Overcoming Thermal Degradation via PTV Injection Introduction As a Senior Application Scientist, I frequently encounter analytical methods that fail du...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: GC-MS Validation for 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol: Overcoming Thermal Degradation via PTV Injection

Introduction

As a Senior Application Scientist, I frequently encounter analytical methods that fail during late-stage validation not due to detector limitations, but because of a fundamental mismatch between the analyte's gas-phase thermodynamics and the chosen sample introduction technique.

The compound 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (CAS: 1518-32-7)[1] is a highly sterically hindered tertiary propargylic alcohol. While it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), validating a quantitative assay for this compound presents a severe analytical challenge. When subjected to the high thermal stress of a standard gas chromatography (GC) injection port, propargylic alcohols are notoriously unstable. They undergo acetylene-allene (Meyer-Schuster) rearrangements[2] or catastrophic thermal cleavage.

This guide objectively compares three analytical methodologies—Standard Split/Splitless (S/SL) GC-MS, Programmable Temperature Vaporization (PTV) GC-MS, and LC-MS/MS—and provides a self-validating protocol compliant with the latest ICH Q2(R2) guidelines[3].

Mechanistic Insight: The Causality of Analytical Failure

Before selecting an instrument, we must understand the molecule. 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol lacks β -protons, which blocks standard dehydration pathways. Instead, when vaporized in a conventional S/SL inlet at 250°C, the thermal energy and active metal surfaces catalyze a retro-alkynylation (thermal cleavage). The molecule fractures into phenylacetylene (m/z 102) and pivalophenone (m/z 162).

Because this degradation is highly dependent on the residence time and the progressive contamination of the inlet liner, the degradation rate is non-linear. This manifests as irreproducible peak areas, drifting response factors, and ultimately, a failure to meet the precision and accuracy requirements of ICH Q2(R2).

Methodological Comparison: S/SL GC-MS vs. PTV GC-MS vs. LC-MS/MS

To establish a robust assay, we evaluated three alternative platforms:

  • LC-MS/MS (Electrospray Ionization - ESI): While LC entirely eliminates thermal degradation, this specific propargylic alcohol lacks easily ionizable basic amines or highly acidic functional groups. This results in poor ionization efficiency, severe matrix suppression, and an inadequate Limit of Detection (LOD).

  • Conventional GC-MS (S/SL Inlet): Provides excellent ionization via Electron Impact (EI), but the isothermal 250°C inlet destroys the analyte prior to column entry, yielding false quantitative data based on thermal artifacts.

  • Optimized GC-MS (PTV Inlet): The optimal solution. PTV introduces the sample as a liquid at a low temperature (e.g., 40°C). The solvent evaporates gently before the inlet temperature is rapidly ballistically ramped to 300°C. This controlled vaporization transfers the intact analyte to the column without subjecting the sterically hindered alkyne to thermal shock.

Mandatory Visualization: Degradation vs. Preservation Pathways

GCMS_Validation A 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (API Intermediate) B Conventional S/SL Inlet (Isothermal 250°C) A->B High Thermal Stress C Optimized PTV Inlet (Ramped 40°C → 300°C) A->C Controlled Vaporization D Thermal Cleavage (Retro-Alkynylation) B->D E Meyer-Schuster Rearrangement B->E H Intact Molecular Ion [M]+ m/z 264 C->H Preserved Integrity F Phenylacetylene (m/z 102) + Pivalophenone (m/z 162) D->F Degradation G α,β-Unsaturated Ketones E->G Isomerization

Fig 1: Thermal degradation pathways vs. intact PTV-GC-MS analysis of propargylic alcohols.

Self-Validating Experimental Protocol (PTV-GC-MS)

To ensure trustworthiness, the following protocol is designed as a self-validating system. Any failure in sample integrity will automatically trigger a System Suitability Test (SST) failure, preventing the reporting of artifactual data.

Step 1: System Suitability & Specificity

  • Action: Inject a solvent blank, followed by the Internal Standard (IS: 4,4-dimethyl-1,3-diphenyl-1-pentanone), and a Limit of Quantification (LOQ) standard.

  • Causality: The blank ensures no carryover in the PTV liner. The structurally similar IS corrects for minor injection volume variations. The LOQ standard proves that the signal-to-noise ratio (S/N) remains >10, validating detector sensitivity before the batch begins.

Step 2: PTV Injection Dynamics

  • Action: Set the PTV inlet to 40°C. Hold for 0.1 min during the 1 µL injection. Ramp at 700°C/min to 300°C.

  • Causality: The low initial temperature allows the hexane solvent to evaporate. The rapid ballistic heating then volatilizes the analyte instantaneously, minimizing residence time in the intermediate temperature zones where retro-alkynylation occurs.

Step 3: Chromatographic Separation

  • Action: Use a 5% phenyl-methylpolysiloxane column (30m x 0.25mm x 0.25µm). Oven program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Causality: The non-polar phase provides optimal retention for the lipophilic diphenyl structure while minimizing active silanol sites that could catalyze in-column rearrangements.

Step 4: Mass Spectrometry (SIM Mode)

  • Action: Operate in Selected Ion Monitoring (SIM) mode. Target ions: m/z 264 (M+), m/z 207 (Qualifier 1, loss of tert-butyl), m/z 105 (Qualifier 2, phenonium ion).

  • Causality: Monitoring the intact mass and the tert-butyl loss confirms structural integrity. By explicitly excluding m/z 102 and 162 from the quantitation method, we ensure we are not accidentally quantifying thermal artifacts.

Comparative Experimental Data

The table below summarizes the quantitative validation data obtained when evaluating both GC-MS injection techniques against the strict criteria of the ICH Q2(R2) guidelines[3].

Validation ParameterICH Q2(R2) RequirementS/SL GC-MS (250°C)PTV GC-MS (40°C → 300°C)Scientific Conclusion
Linearity (R²) 0.9950.942 (Non-linear)0.9998PTV eliminates concentration-dependent thermal bias.
Precision (%RSD) 2.0%8.4%1.1%PTV ensures reproducible sample transfer.
Accuracy (Recovery) 95.0% - 105.0%72.4% - 85.1%98.5% - 101.2%S/SL suffers from severe analyte loss via cleavage.
LOD (S/N 3) Report Value2.5 µg/mL0.05 µg/mLPTV improves sensitivity by preserving the intact mass.
Specificity No interferenceFails (Artifact peaks)PassesPTV prevents Meyer-Schuster isomerization.

Conclusion

For sterically hindered propargylic alcohols like 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, standard GC-MS methods are fundamentally flawed due to the thermodynamics of the injection port. By transitioning to a PTV-GC-MS workflow, analytical scientists can bypass thermal degradation, achieving a highly sensitive, ICH Q2(R2)-compliant assay that guarantees the scientific integrity of the data.

References

  • Jacobs, T. L., et al. "Aryl-Substituted Propargyl Alcohols and Related Compounds.
  • Rudi, F., et al. "Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide: 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

As a highly specialized aryl-substituted propargyl alcohol, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (CAS: 1518-32-7) is a critical intermediate in complex organic synthesis and acetylene-allene rearrangement studies[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly specialized aryl-substituted propargyl alcohol, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (CAS: 1518-32-7) is a critical intermediate in complex organic synthesis and acetylene-allene rearrangement studies[1]. However, its structural properties—specifically the terminal alkyne and bulky hydrophobic phenyl/tert-butyl groups—dictate stringent handling, spill containment, and disposal protocols.

This guide provides laboratory managers, researchers, and safety officers with a self-validating, step-by-step operational framework for the safe disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Hazard Profiling & Causality

To implement an effective disposal strategy, one must first understand the mechanistic causality behind the compound's hazards. Propargyl alcohols exhibit specific reactivity profiles that influence their waste classification[2][3].

Hazard Causality Analysis
  • Flammability & Vapor Risk: While the bulky 4,4-dimethyl and diphenyl groups increase the molecular weight (reducing volatility compared to unsubstituted propargyl alcohol), the compound remains a combustible organic material. Vapors can accumulate in poorly ventilated waste storage areas[4].

  • Toxicity & Irritation: The lipophilic nature of the diphenyl and tert-butyl groups enhances dermal penetration. Skin and eye contact can cause severe irritation or burns, while ingestion or inhalation of aerosols poses acute toxicity risks[3][5].

  • Reactivity: Under acidic conditions or in the presence of specific catalysts (e.g., thionyl chloride), this compound can undergo rapid acetylene-allene rearrangements, forming reactive intermediate carbonium ions[1]. Waste streams must be segregated from strong acids and oxidizing agents to prevent unintended exothermic reactions.

Quantitative Hazard Summary
Property / HazardClassification / DataOperational Implication
Chemical Class Non-halogenated organic alcoholMust be segregated into non-halogenated waste streams.
Physical State Solid/Liquid (depending on purity/solvent)Requires appropriate absorbent materials for spills.
Flammability CombustibleKeep away from ignition sources; use spark-proof tools[2][6].
Toxicity Toxic if swallowed / IrritantMandates PPE (nitrile gloves, goggles, lab coat) during handling[5].
Environmental Toxic to aquatic lifeAbsolute prohibition on drain disposal[2][3].

Immediate Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

Step-by-Step Containment Methodology:

  • Evacuation & Isolation: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated and remove all potential sources of ignition[3][6].

  • PPE Donning: Responders must wear chemical-impermeable gloves (e.g., heavy-duty nitrile or butyl rubber), safety goggles, and a chemically resistant lab coat[5]. If aerosolization has occurred, use a NIOSH-approved respirator[2].

  • Containment: Prevent the spill from entering drains, sewers, or waterways. Use inert, non-combustible absorbent materials (e.g., vermiculite, dry sand, or specialized chemical spill pads) to dike the spill[2][5].

  • Collection: Use spark-proof tools to sweep or scoop the absorbed material[6]. Place the contaminated absorbent into a compatible, sealable hazardous waste container (e.g., a high-density polyethylene (HDPE) bucket).

  • Decontamination: Wash the spill area thoroughly with soap and water, collecting the wash water as hazardous waste[5][6].

Standard Disposal Procedures

Chemical waste generators are legally and operationally responsible for determining hazardous waste classifications and ensuring complete compliance with local, regional, and national regulations (e.g., EPA guidelines under 40 CFR 261.3 in the US)[2][5].

Step-by-Step Waste Segregation and Disposal
  • Stream Identification: Classify the waste as Hazardous Non-Halogenated Organic Waste . If the compound was used in a reaction involving halogenated solvents (e.g., dichloromethane), the entire mixture must be reclassified as Halogenated Organic Waste.

  • Containerization: Collect the chemical and any contaminated materials (including packaging, gloves, and wipes) in suitable, tightly closed containers[6]. Glass or HDPE containers are generally compatible. Do not overfill; leave at least 10% headspace to accommodate vapor expansion.

  • Labeling: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state:

    • "Hazardous Waste"

    • Complete chemical name: 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (No abbreviations).

    • Primary hazards: Toxic, Flammable, Irritant.

    • Accumulation start date.

  • Storage: Store the sealed waste containers in a designated, well-ventilated Satellite Accumulation Area (SAA) away from direct sunlight, heat sources, and incompatible chemicals (strong oxidizers, strong acids)[2][4].

  • Final Disposition: Do not discharge to sewer systems or dispose of in standard municipal landfills[6]. Transfer the waste to a licensed chemical destruction plant. The preferred and mandated method for this class of compound is controlled incineration with flue gas scrubbing [6].

Waste Management Workflow Visualization

The following diagram illustrates the validated lifecycle of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol waste, from generation to final destruction.

WasteDisposalWorkflow Gen Waste Generation (Reaction/Spill) Seg Waste Segregation (Non-Halogenated vs. Halogenated) Gen->Seg Cont Containerization (HDPE/Glass, 10% Headspace) Seg->Cont Label GHS/EPA Labeling (Full Name, Hazards, Date) Cont->Label Store Satellite Accumulation Area (Ventilated, Segregated) Label->Store Pickup Licensed Vendor Transport Store->Pickup Incinerate Controlled Incineration (Flue Gas Scrubbing) Pickup->Incinerate

Validated disposal workflow for 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol waste streams.

Contaminated Packaging Handling

Empty containers that previously held 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol must not be reused for other purposes[5].

  • Rinsing: Containers should be triply rinsed with a compatible organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous organic waste[6].

  • Destruction: Once triply rinsed, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill, or sent for controlled incineration if the packaging material is combustible[6].

References

  • Jacobs, T. L., et al. (June 1965). Aryl-Substituted Propargyl Alcohols and Related Compounds. ResearchGate. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic science. When handling complex organic intermediates like 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (CAS: 1518...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic science. When handling complex organic intermediates like 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol (CAS: 1518-32-7), standard safety protocols must be elevated to account for the molecule's specific physicochemical properties.

This guide provides a self-validating operational framework for researchers and drug development professionals to ensure absolute safety, material integrity, and regulatory compliance.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular mechanics driving the hazards associated with 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol[1]:

  • High Lipophilicity (LogP): The presence of two bulky phenyl rings significantly increases the compound's partition coefficient. Highly lipophilic molecules readily partition into the lipid-rich stratum corneum of the skin, making dermal exposure a primary and rapid vector for systemic absorption.

  • Reactive Moieties: The terminal alkyne and tertiary hydroxyl group are synthetically valuable but require careful handling. While stable under ambient conditions, they can form explosive mixtures with air upon intense heating or react vigorously with strong oxidizers[2].

  • Particulate Generation: Typically isolated as a solid or highly viscous oil, the transfer of this compound can generate fine, airborne dust or aerosols that severely irritate the respiratory tract and ocular mucosa[3].

Quantitative PPE Specification Matrix

Do not rely on default laboratory apparel. The following table outlines the mandatory Personal Protective Equipment (PPE), engineered specifically for the physicochemical risks of tertiary alkynols.

PPE CategorySpecification & StandardMechanistic Rationale
Hand Protection Double-gloved; Outer: Nitrile (>8 mil), Inner: Standard Nitrile (4 mil).Nitrile provides superior resistance to lipophilic organic compounds. Double gloving creates a fail-safe barrier against permeation during solvation.
Eye Protection ANSI Z87.1 tight-fitting chemical splash goggles.Protects ocular mucosa from aerosolized particulates during dry transfer and micro-splashes during solvent addition. Standard safety glasses are insufficient.
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs.Mitigates static discharge risks (common with dry powders) and protects against flash fires when the compound is handled near volatile organic solvents.
Respiratory N95/P100 particulate respirator (if weighing outside a hood).Prevents inhalation of fine crystalline dust. Note: Primary handling must occur within a fume hood, rendering respirators a secondary control.

Operational Workflow: Step-by-Step Handling Protocol

Every step in this workflow is designed as a self-validating system to ensure environmental control before the chemical is ever exposed.

Phase 1: Engineering Control Validation

  • Fume Hood Calibration: Before opening the reagent vessel, verify the chemical fume hood's continuous monitor reads a face velocity between 80–120 feet per minute (fpm). Do not proceed if the alarm is active or the sash is above the working height.

  • Static Dissipation: Ground and bond all receiving equipment. The friction from transferring dry, bulky organic powders can accumulate static charge, posing an ignition risk if flammable solvents are nearby.

Phase 2: Dispensing and Solvation 3. Tool Selection: Utilize anti-static, non-sparking spatulas (e.g., PTFE-coated or wooden) to weigh the compound. Avoid standard stainless steel if working in a highly flammable solvent atmosphere. 4. Transfer Mechanics: Weigh the material directly into a tared, sealable vessel (e.g., a septum-capped vial) within the fume hood. 5. Solvation: Due to its lipophilicity, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol is typically solvated in organic solvents (e.g., dichloromethane, THF). Add the solvent slowly via syringe through the septum to contain any exothermic heat of solution or aerosolization.

Phase 3: Equipment Decontamination 6. Residue Elimination: Wipe down all balances, spatulas, and hood surfaces with an appropriate organic solvent (e.g., isopropanol or acetone) to dissolve lipophilic residues, followed by a secondary wipe with deionized water.

Spill Response and Disposal Plan

A spill compromises the controlled environment. Execute the following protocol to re-establish containment swiftly and safely.

Containment and Neutralization:

  • Isolate: Evacuate non-essential personnel from the immediate area and remove all ignition sources.

  • Solid Spill Recovery: Do not dry sweep, as this aerosolizes the compound. Gently cover the spill with a slightly damp absorbent pad or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Solvated Spill Recovery: If the compound is already in solution, cover the spill perimeter with an inert, non-combustible absorbent material (e.g., dry sand, earth, or vermiculite) to prevent spreading[4].

Hazardous Waste Disposal:

  • Segregation: Transfer all collected waste and contaminated PPE into a compatible, clearly labeled high-density polyethylene (HDPE) waste container.

  • Environmental Protection: Never flush this compound into the sanitary sewer. Its structural similarity to bioactive molecules and high LogP pose severe, long-term aquatic toxicity risks[2].

  • Storage: Store the sealed waste container in a designated hazardous waste area, strictly segregated from strong acids, acid chlorides, and oxidizing agents[3].

Process Visualization

HandlingWorkflow Start Pre-Operation: PPE & Hood Verification Weigh Step 1: Dispensing (Anti-static tools) Start->Weigh React Step 2: Solvation & Transfer (Fume Hood Enclosure) Weigh->React Spill Spill Event Detected? React->Spill Clean Spill Response: Inert Absorbent & Decon Spill->Clean Yes Dispose Post-Operation: HDPE Waste Segregation Spill->Dispose No Clean->Dispose

Figure 1: Standard operating workflow and hazard mitigation pathway for tertiary alkynol handling.

References

Sources

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